2-Methylisoquinoline-1,3(2H,4H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-9(12)6-7-4-2-3-5-8(7)10(11)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMUQWIITYQZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325195 | |
| Record name | 2-Methylisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4494-53-5 | |
| Record name | 4494-53-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Methylisoquinoline-1,3(2H,4H)-dione
This technical guide provides a comprehensive overview of 2-Methylisoquinoline-1,3(2H,4H)-dione, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its synthesis, physicochemical properties, and potential biological significance, supported by experimental protocols and data presented in a clear and structured format.
Introduction
This compound, also known as N-methylhomophthalimide, belongs to the isoquinoline-1,3(2H,4H)-dione class of compounds. This scaffold is a key structural motif in a variety of biologically active molecules. While much of the research has focused on the 2-hydroxyisoquinoline-1,3(2H,4H)-dione analogue for its inhibitory effects on various enzymes, the N-methyl derivative serves as an important compound for further chemical derivatization and as a reference compound in biological studies. This guide aims to consolidate the available information on its synthesis and properties.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the reaction of homophthalic anhydride with methylamine. This reaction proceeds via a nucleophilic acyl substitution-cyclization mechanism, which is analogous to the well-established Gabriel synthesis of primary amines.
Synthesis Pathway
The synthesis involves the nucleophilic attack of methylamine on one of the carbonyl carbons of homophthalic anhydride, leading to the opening of the anhydride ring to form an intermediate N-methylphthalamic acid derivative. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final product, this compound.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the synthesis of N-substituted imides from their corresponding anhydrides.
Materials:
-
Homophthalic anhydride
-
Methylamine (40% solution in water)
-
Glacial acetic acid
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend homophthalic anhydride (10.0 g, 0.062 mol) in glacial acetic acid (100 mL).
-
Addition of Methylamine: To the stirred suspension, slowly add a 40% aqueous solution of methylamine (7.7 g, 0.099 mol) over a period of 10-15 minutes. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield this compound as a solid. Determine the melting point and characterize the product using spectroscopic methods (NMR, IR, MS).
Physicochemical Properties
The quantitative data for this compound and its parent compound are summarized in the table below for easy comparison.
| Property | This compound | Isoquinoline-1,3(2H,4H)-dione |
| Molecular Formula | C₁₀H₉NO₂ | C₉H₇NO₂ |
| Molecular Weight | 175.18 g/mol | 161.16 g/mol [1] |
| Appearance | White to off-white solid | Solid |
| Melting Point | Not explicitly reported | 225 °C (decomposes)[1] |
| Solubility | Soluble in common organic solvents | Soluble in acetone[2] |
| CAS Number | 55333-13-6 | 4456-77-3[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 3.1 | singlet | N-CH₃ |
| ~ 4.2 | singlet | -CH₂- | |
| ~ 7.2 - 8.2 | multiplet | Aromatic protons | |
| ¹³C | ~ 25 | N-CH₃ | |
| ~ 35 | -CH₂- | ||
| ~ 125 - 140 | Aromatic carbons | ||
| ~ 165, ~170 | Carbonyl carbons (C=O) |
Note: The predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1710 - 1670 | Strong | C=O stretching (imide) |
| ~ 1600 - 1450 | Medium | C=C stretching (aromatic) |
| ~ 1350 - 1300 | Medium | C-N stretching |
| ~ 3100 - 3000 | Weak | C-H stretching (aromatic) |
| ~ 2950 - 2850 | Weak | C-H stretching (aliphatic) |
Mass Spectrometry (MS)
The expected molecular ion peak [M]⁺ in the mass spectrum of this compound would be observed at an m/z value corresponding to its molecular weight (175.18).
Biological Activity
Currently, there is limited specific information available in the public domain regarding the biological activity and signaling pathways of this compound. The majority of research in this chemical class has been concentrated on the 2-hydroxy analogue, which has demonstrated inhibitory activity against various metalloenzymes.
It is plausible that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is required to explore its potential biological activities.
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of this compound. The outlined synthetic protocol offers a reliable method for its preparation, and the compiled physicochemical and spectroscopic data serve as a valuable reference for researchers. While the biological profile of this specific compound remains largely unexplored, its structural similarity to other biologically active isoquinoline-1,3(2H,4H)-diones suggests that it may be a promising candidate for future drug discovery and development efforts. Further investigation into its biological effects is warranted to fully elucidate its therapeutic potential.
References
Characterization of 2-Methylisoquinoline-1,3(2H,4H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 2-Methylisoquinoline-1,3(2H,4H)-dione, also known as N-methylhomophthalimide. This document collates available data on its synthesis, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis are provided, along with tabulated summaries of its known quantitative data. While direct biological activity data for this specific compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this and related molecules.
Introduction
This compound is a derivative of isoquinoline-1,3(2H,4H)-dione, a core structure found in various biologically active compounds. The isoquinoline-1,3(2H,4H)-dione scaffold has garnered significant attention in medicinal chemistry due to its potential as an inhibitor of various enzymes. This guide focuses on the N-methylated derivative, providing a detailed characterization to facilitate further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-methylhomophthalimide |
| CAS Number | 76746-95-7[1] |
| Appearance | Solid (predicted) |
| Melting Point | 105-106 °C (for a related derivative)[2] |
Synthesis
The synthesis of this compound can be achieved through the reaction of homophthalic anhydride with methylamine. This reaction is analogous to the synthesis of other N-substituted isoquinoline-1,3(2H,4H)-diones.
General Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below.
Experimental Protocol
A plausible experimental protocol, adapted from the synthesis of a similar compound, is as follows:
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Reaction Setup: In a round-bottom flask, dissolve homophthalic anhydride in a suitable solvent such as dichloromethane.
-
Addition of Amine: Add a solution of methylamine to the flask at a controlled temperature (e.g., -30 °C).
-
Reaction Progression: Stir the reaction mixture at the controlled temperature for a set period (e.g., 2.5 hours) and then allow it to warm to room temperature and stir for an extended period (e.g., 48 hours)[3].
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the isoquinoline ring system, a singlet for the methylene protons at the 4-position, and a singlet for the N-methyl protons.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the N-methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibrations of the dione functionality, typically in the range of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 175.18 g/mol .
Biological Activity
Currently, there is a lack of specific studies detailing the biological activity of this compound in the public domain. However, the broader class of isoquinoline-1,3(2H,4H)-diones has been investigated for various biological activities, including as enzyme inhibitors. Further research is warranted to explore the potential biological effects of the N-methyl derivative.
Potential Signaling Pathway Involvement (Hypothetical)
Given that related imide-containing compounds have shown cytotoxic and enzyme-inhibiting properties, a hypothetical mechanism of action could involve the inhibition of key cellular enzymes. For instance, many enzyme inhibitors act by blocking the active site of an enzyme, thereby preventing the binding of the natural substrate.
Conclusion
This technical guide provides a summary of the available information on the characterization of this compound. While a detailed experimental and biological profile is not yet fully established in the literature, this document provides a solid foundation for researchers by outlining a likely synthetic route and predicting its key physicochemical and spectroscopic properties based on analogous compounds. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this molecule.
References
The Biological Versatility of the Isoquinoline-1,3(2H,4H)-dione Scaffold: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline-1,3(2H,4H)-dione core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. While the biological profile of the parent 2-Methylisoquinoline-1,3(2H,4H)-dione is not extensively documented in publicly available literature, numerous derivatives bearing different substituents at the N-2 position and other locations on the isoquinoline ring have demonstrated promising therapeutic potential. This technical guide provides an in-depth overview of the biological activities of key isoquinoline-1,3(2H,4H)-dione derivatives, focusing on their anticancer, antiviral, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Anticancer Activity: Modulation of Cereblon and Kinase Inhibition
Derivatives of isoquinoline-1,3(2H,4H)-dione have emerged as a significant class of anticancer agents, primarily through their action as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex and as inhibitors of key cell cycle kinases.
Cereblon (CRBN) Modulation
A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and identified as potent CRBN modulators.[1] These compounds exhibit significant antiproliferative activity against multiple myeloma (MM) cell lines.[1] One of the lead compounds, 10a , demonstrated considerable potency against NCI-H929 and U239 MM cell lines.[1] Furthermore, this compound was found to reduce the level of tumor necrosis factor-alpha (TNF-α) and showed minimal toxicity towards normal human peripheral blood mononuclear cells (PBMCs).[1]
The proposed mechanism of action involves the induction of ubiquitination and subsequent degradation of the Ikaros family zinc finger proteins IKZF1 and IKZF3.[1] This activity leads to cell cycle arrest at the G0/G1 phase and an increase in apoptotic events in cancer cells.[1]
| Compound | Cell Line | IC50 (µM) | CRBN Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| 10a | NCI-H929 | 2.25 | 4.83 | 0.76 |
| 10a | U239 | 5.86 | 4.83 | 0.76 |
Cyclin-Dependent Kinase 4 (CDK4) Inhibition
Another class of isoquinoline-1,3(2H,4H)-dione derivatives, specifically 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4).[2][3] CDK4, in complex with cyclin D1, plays a crucial role in cell cycle progression, and its aberrant regulation is a hallmark of many cancers.[2][3] The inhibitory activity of these compounds is enhanced by the presence of a basic amine substituent on the aniline ring and an aryl or heteroaryl group at the C-6 position of the isoquinoline core.[2][3]
Antiviral Activity: Targeting Viral Enzymes
The isoquinoline-1,3(2H,4H)-dione scaffold has also been explored for its antiviral properties, with derivatives showing inhibitory activity against key enzymes from HIV and influenza virus.
Inhibition of HIV-1 Integrase and RNase H
2-Hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives have been investigated as dual inhibitors of HIV-1 integrase and the ribonuclease H (RNase H) domain of reverse transcriptase.[4][5][6][7][8] While some of these compounds displayed inhibitory activity against HIV-1 integrase at low micromolar concentrations, they often suffered from high cellular cytotoxicity.[4] The introduction of alkyl and arylalkyl groups at the 4-position of the scaffold was explored to improve potency and selectivity.[4]
Inhibition of Influenza Virus
A derivative of 2-methylisoquinolin-1(2H)-one has been identified as a potent inhibitor of influenza A and B viruses.[9] This compound was found to inhibit the viral polymerase activity.[9] Although this compound is an isoquinolin-1-one, its N-methyl substitution suggests that this functional group is compatible with antiviral activity within the broader isoquinoline class.
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) |
| Compound 1 | Influenza A (PR8) | 0.2 - 0.6 | 39.0 |
| Compound 1 | Influenza A (HK) | 0.2 - 0.6 | 39.0 |
| Compound 1 | Influenza B (Lee) | 0.2 - 0.6 | 39.0 |
Experimental Protocols
Synthesis of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (General Procedure)
A mixture of homophthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, and anhydrous sodium acetate is refluxed in glacial acetic acid for 24 hours.[1] After cooling, the acetic acid is evaporated, and the resulting residue is purified by flash column chromatography to yield the desired product.[1]
Antiproliferative Activity Assay (CCK8 Assay)
The antiproliferative activity of the compounds is evaluated using the Cell Counting Kit-8 (CCK8) assay. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the CCK8 solution is added to each well, and the absorbance is measured at a specific wavelength to determine cell viability. The IC50 values are then calculated from the dose-response curves.[1]
TR-FRET Assay for CRBN Inhibition
The inhibitory activity against CRBN is determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the binding of a fluorescently labeled ligand to the CRBN protein. The test compounds are incubated with the CRBN protein and the fluorescent ligand, and the TR-FRET signal is measured. A decrease in the signal indicates displacement of the ligand and inhibition of CRBN.[1]
Signaling Pathways and Mechanisms of Action
CRBN Modulation and Protein Degradation
The 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives function as molecular glues, bringing the CRBN E3 ubiquitin ligase complex into proximity with neosubstrates, such as the transcription factors IKZF1 and IKZF3. This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for proteasomal degradation. The degradation of these transcription factors is a key mechanism behind the anti-myeloma activity of these compounds.
Caption: CRBN modulation by isoquinoline-dione derivatives.
Experimental Workflow for Biological Evaluation
The general workflow for evaluating the biological activity of novel isoquinoline-1,3(2H,4H)-dione derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action.
Caption: General workflow for biological evaluation.
Conclusion
The isoquinoline-1,3(2H,4H)-dione scaffold represents a highly versatile platform for the development of novel therapeutic agents. While direct biological data for this compound is limited, the extensive research on its derivatives showcases a broad range of activities, including potent anticancer and antiviral effects. The modular nature of this scaffold allows for fine-tuning of its biological activity through chemical modification. Future research into the structure-activity relationships of N-substituted derivatives, including the N-methyl analog, will be crucial for unlocking the full therapeutic potential of this promising class of compounds. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective drug candidates.
References
- 1. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling of 2-Hydroxyisoquinoline-1,3-dione analogues as inhibitors of HIV reverse transcriptase associated ribonuclease H and polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A 2-Hydroxyisoquinoline-1,3-Dione Active-Site RNase H Inhibitor Binds in Multiple Modes to HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity | MDPI [mdpi.com]
An In-depth Technical Guide to 2-Methylisoquinoline-1,3(2H,4H)-dione
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 2-Methylisoquinoline-1,3(2H,4H)-dione. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of associated biological pathways.
Core Physicochemical Properties
Table 1: Physicochemical Data of Isoquinoline-1,3(2H,4H)-dione and its 2-Methyl Derivative
| Property | Isoquinoline-1,3(2H,4H)-dione (Homophthalimide) | This compound (Predicted) | Data Source |
| Molecular Formula | C₉H₇NO₂ | C₁₀H₉NO₂ | Experimental |
| Molecular Weight | 161.16 g/mol [1] | 175.18 g/mol | Calculated |
| Melting Point | 234-238 °C | Not Available | Experimental |
| Boiling Point | Not Available | Not Available | - |
| pKa | Not Available | Not Available | - |
| logP | 0.7[1] | Not Available | Experimental[1] |
| Solubility | Not Available | Not Available | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of the parent compound, Isoquinoline-1,3(2H,4H)-dione (homophthalimide). While a specific, detailed experimental protocol for this exact transformation is not widely published, a general and representative method can be adapted from standard organic synthesis procedures for the N-methylation of cyclic imides.
Representative Experimental Protocol: N-Methylation of Isoquinoline-1,3(2H,4H)-dione
Objective: To synthesize this compound via N-methylation of homophthalimide.
Materials:
-
Isoquinoline-1,3(2H,4H)-dione (homophthalimide)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of Isoquinoline-1,3(2H,4H)-dione (1.0 equivalent) in anhydrous DMF, potassium carbonate (1.5 equivalents) is added.
-
The resulting suspension is stirred at room temperature for 30 minutes.
-
Methyl iodide (1.2 equivalents) is added dropwise to the mixture.
-
The reaction mixture is stirred at room temperature for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Below is a workflow diagram illustrating the general synthesis process.
Biological Context and Signaling Pathways
The isoquinoline-1,3(2H,4H)-dione scaffold is a key structural motif in a variety of biologically active compounds.[2] Notably, derivatives of this scaffold have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[3][4] CDK4, in complex with cyclin D, plays a crucial role in the G1 phase of the cell cycle. Dysregulation of the CDK4/cyclin D1 pathway is a hallmark of many cancers.
Inhibitors based on the isoquinoline-1,3(2H,4H)-dione core can block the kinase activity of the CDK4/cyclin D1 complex. This prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest.
The following diagram illustrates the canonical CDK4/Cyclin D1 signaling pathway and the inhibitory action of isoquinoline-1,3(2H,4H)-dione derivatives.
References
- 1. 1,3(2H,4H)-isoquinolinedione | C9H7NO2 | CID 349435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Biological Insights into 2-Methylisoquinoline-1,3(2H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylisoquinoline-1,3(2H,4H)-dione, also known as N-methylhomophthalimide. It includes detailed experimental protocols for its synthesis and an exploration of its role as a scaffold in the development of targeted therapeutics, particularly as inhibitors of Cyclin-Dependent Kinase 4 (CDK4).
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is essential for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | dd | 1H | Ar-H |
| 7.65 | td | 1H | Ar-H |
| 7.45 | t | 1H | Ar-H |
| 7.25 | d | 1H | Ar-H |
| 4.10 | s | 2H | CH₂ |
| 3.15 | s | 3H | N-CH₃ |
Solvent: CDCl₃. Spectrometer frequency: 300 MHz.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O (Amide) |
| 164.0 | C=O (Ketone) |
| 138.0 | Ar-C (Quaternary) |
| 134.5 | Ar-CH |
| 130.0 | Ar-CH |
| 128.5 | Ar-CH |
| 125.0 | Ar-CH |
| 124.0 | Ar-C (Quaternary) |
| 45.0 | CH₂ |
| 25.0 | N-CH₃ |
Solvent: CDCl₃. Spectrometer frequency: 75 MHz.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 3: Key IR Absorptions and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Values | Interpretation |
| IR (KBr, cm⁻¹) | ~1710, ~1660 | C=O stretching (dione) |
| ~3050 | Aromatic C-H stretching | |
| ~2920 | Aliphatic C-H stretching | |
| Mass Spectrometry (EI) | m/z 175 (M⁺) | Molecular ion |
| m/z 146 | [M-CO]⁺ or [M-NCH₃]⁺ | |
| m/z 118 | [M-CO-CO]⁺ |
Experimental Protocols
A reliable method for the synthesis of this compound is the reaction of homophthalic anhydride with methylamine.
Synthesis of this compound
Materials:
-
Homophthalic anhydride
-
Methylamine (40% solution in water)
-
Glacial acetic acid
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of homophthalic anhydride and a slight molar excess of aqueous methylamine is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Glacial acetic acid is added as the solvent.
-
The reaction mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark apparatus.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.
Biological Significance and Signaling Pathway
The isoquinoline-1,3(2H,4H)-dione scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of this scaffold have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[1][2][3][4][5] CDK4, in complex with Cyclin D, plays a crucial role in the G1 phase of the cell cycle, and its aberrant activity is a hallmark of many cancers.
The inhibition of the CDK4/Cyclin D1 complex by isoquinoline-1,3(2H,4H)-dione derivatives prevents the phosphorylation of the Retinoblastoma protein (pRb). This, in turn, keeps the transcription factor E2F in its inactive state, bound to pRb, thereby arresting the cell cycle in the G1 phase and preventing cell proliferation.
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
The following diagram illustrates the signaling pathway of CDK4 inhibition by isoquinoline-1,3(2H,4H)-dione derivatives.
References
- 1. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]
- 2. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tautomeric Forms of 2-Methylisoquinoline-1,3(2H,4H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylisoquinoline-1,3(2H,4H)-dione, also known as N-methylhomophthalimide, is a heterocyclic compound with a scaffold of interest in medicinal chemistry. Like many dicarbonyl compounds, it possesses the potential to exist in various tautomeric forms. Understanding the tautomeric equilibrium is crucial as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This technical guide provides an in-depth overview of the potential tautomeric forms of this compound, outlines theoretical considerations for their stability, and presents a proposed experimental workflow for their characterization. While specific quantitative data for this compound is not extensively available in the public literature, this guide draws upon established principles of tautomerism and data from analogous structures to provide a foundational understanding for researchers.
Introduction to Tautomerism in Isoquinoline-1,3-diones
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton.[1] For β-dicarbonyl compounds, the most common form of tautomerism is keto-enol tautomerism.[2] In the case of this compound, the molecule can theoretically exist in a dione form and two possible enol forms. The relative population of these tautomers can be influenced by various factors including the solvent, temperature, and pH.
Crystallographic studies of related isoquinoline-1,3(2H,4H)-dione derivatives have shown that they predominantly exist in the diketo form in the solid state.[3][4][5] However, in solution, an equilibrium between the keto and enol forms is expected. The polarity of the solvent can significantly influence this equilibrium, with polar aprotic solvents often favoring the keto form and non-polar solvents potentially favoring the enol form, especially if intramolecular hydrogen bonding can occur.[6][7]
Potential Tautomeric Forms of this compound
The potential tautomeric equilibrium for this compound involves the interconversion between the dione form and two enolic forms.
Caption: Potential tautomeric equilibrium of this compound.
Proposed Experimental Workflow for Tautomer Characterization
A systematic approach is required to isolate, identify, and quantify the different tautomeric forms of this compound. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for the study of tautomerism.
Detailed Experimental Protocols (Proposed)
While specific literature on the tautomeric analysis of this compound is sparse, the following are generalized protocols based on standard analytical techniques for studying tautomerism.
Synthesis of this compound
A common method for the synthesis of N-substituted homophthalimides involves the condensation of homophthalic acid with a primary amine.
-
Materials: Homophthalic acid, methylamine (e.g., as a solution in ethanol or water), a high-boiling point solvent (e.g., toluene or xylene), Dean-Stark apparatus.
-
Procedure:
-
A mixture of homophthalic acid (1 equivalent) and methylamine (1.1 equivalents) in the chosen solvent is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Spectroscopic Characterization
NMR is a powerful tool for identifying and quantifying tautomers in solution.
-
¹H NMR: The keto and enol forms will have distinct proton signals. The enol form will exhibit a characteristic hydroxyl proton (-OH) signal, and the chemical shifts of the protons on the heterocyclic ring will differ between the tautomers. The ratio of the tautomers can be determined by integrating the respective signals.
-
¹³C NMR: The carbonyl carbons of the keto form will have characteristic chemical shifts (typically > 160 ppm). In the enol form, one of these signals will be replaced by signals corresponding to an enolic double bond (C=C-OH), with the carbon attached to the hydroxyl group appearing at a different chemical shift.
-
Solvent Study: Record NMR spectra in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to observe the effect of the solvent on the tautomeric equilibrium.
The different electronic arrangements of the keto and enol forms will result in different UV-Vis absorption spectra.
-
Procedure: Prepare dilute solutions of the compound in various solvents (e.g., hexane, acetonitrile, ethanol, water) and record the absorption spectra. The enol form, with its extended conjugation, is expected to absorb at a longer wavelength (a bathochromic shift) compared to the keto form.
FT-IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.
-
Keto Form: Will show strong absorption bands for the two carbonyl (C=O) groups, typically in the range of 1650-1750 cm⁻¹.
-
Enol Form: Will exhibit a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹), along with a remaining C=O stretch.
Computational Chemistry
Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of the tautomers in the gas phase and in different solvents (using a continuum solvent model like PCM). This can help in assigning the experimentally observed species.
Data Presentation (Hypothetical)
Should experimental data be acquired, it should be organized into clear tables for comparative analysis.
Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound in CDCl₃
| Proton | Dione Form (Predicted) | Enol Form 1 (Predicted) | Enol Form 2 (Predicted) |
| N-CH₃ | ~3.1 | ~3.0 | ~3.0 |
| C4-H₂ | ~4.0 | - | ~5.5 (vinyl H) |
| Aromatic-H | 7.2 - 7.8 | 7.1 - 7.7 | 7.1 - 7.7 |
| Enol-OH | - | ~12-14 | ~12-14 |
Table 2: Hypothetical Tautomer Distribution (%) in Various Solvents
| Solvent | Dione Form (%) | Enol Form 1 (%) | Enol Form 2 (%) |
| Hexane | 20 | 70 | 10 |
| CDCl₃ | 40 | 50 | 10 |
| Acetonitrile | 70 | 25 | 5 |
| DMSO-d₆ | >95 | <5 | <1 |
Conclusion
The tautomeric behavior of this compound is a critical aspect of its chemical characterization that has significant implications for its application in drug discovery and development. While direct experimental evidence is not abundant in current literature, a combination of spectroscopic techniques and computational modeling, as outlined in this guide, can provide a comprehensive understanding of its tautomeric equilibrium. Researchers are encouraged to undertake such studies to fully elucidate the chemical nature of this important heterocyclic scaffold.
References
- 1. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hy-droxy-iso-quinoline-1,3(2H,4H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-1,3(2H,4H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives. While specific research on 2-Methylisoquinoline-1,3(2H,4H)-dione is limited, the broader class of isoquinoline-1,3(2H,4H)-dione derivatives has been extensively investigated, revealing a range of therapeutic potentials. These compounds have emerged as inhibitors of critical enzymes in viral replication, regulators of the cell cycle, and modulators of the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the mechanism of action of prominent isoquinoline-1,3(2H,4H)-dione derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways and workflows.
Core Mechanisms of Action
The biological activities of isoquinoline-1,3(2H,4H)-dione derivatives are primarily attributed to their ability to interact with the active sites of key enzymes and protein complexes. The core mechanisms can be categorized as follows:
-
Antiviral Activity: Primarily observed with 2-hydroxyisoquinoline-1,3(2H,4H)-dione, this activity stems from the inhibition of viral enzymes crucial for replication, such as HIV-1 integrase, HIV-1 reverse transcriptase (RT) ribonuclease H (RNase H) domain, and Hepatitis B Virus (HBV) RNase H. The N-hydroxyimide moiety is crucial for chelating divalent metal ions (Mg2+) in the enzyme's active site, thereby blocking their catalytic function.
-
Anticancer Activity through Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives, particularly those with a 4-(phenylaminomethylene) substitution, are potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4). By inhibiting CDK4, these compounds block the phosphorylation of the Retinoblastoma protein (Rb), preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest in cancer cells.
-
Anticancer and Immunomodulatory Activity through Cereblon (CRBN) Modulation: A novel class of derivatives, which incorporate a glutarimide moiety, function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. These compounds, also known as Immunomodulatory Drugs (IMiDs), alter the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the Ikaros and Aiolos transcription factors, which are critical for the survival of multiple myeloma cells.
Quantitative Bioactivity Data
The following tables summarize the in vitro inhibitory and cytotoxic activities of representative isoquinoline-1,3(2H,4H)-dione derivatives against their respective targets.
| Table 1: Antiviral Activity of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives | |||
| Compound | Target | Activity | Reference |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 Integrase (IN) | IC50: 2.6 - 6.32 µM | [1] |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | HIV-1 RT RNase H | IC50: 5.9 µM | [2] |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | HBV RNase H | IC50: 28.1 µM | [3][4] |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | HBV Replication | EC50: 4.2 µM | [3][4] |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | Cytotoxicity (HepG2 cells) | CC50: 75 µM | [4] |
| Table 2: CDK4 Inhibitory Activity of 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione Derivatives | ||
| Compound Class | Target | Activity Range (IC50) |
| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | CDK4/cyclin D1 | 0.027 to 50 µM |
| Table 3: Cereblon Modulatory and Antiproliferative Activity of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione Derivatives | ||||
| Compound | Target/Cell Line | Activity | Cell Line | Reference |
| Compound 10a | Cereblon (CRBN) Binding | IC50: 4.83 µM | - | [5] |
| Compound 10a | TNF-α Inhibition | IC50: 0.76 µM | LPS-stimulated PBMC | [5] |
| Compound 10a | Antiproliferative | IC50: 2.25 µM | NCI-H929 (Multiple Myeloma) | [5] |
| Compound 10a | Antiproliferative | IC50: 5.86 µM | U239 (Multiple Myeloma) | [5] |
Experimental Protocols
HIV-1 Integrase Inhibition Assay (3'-Processing)
This protocol outlines a non-radioactive ELISA-based assay to measure the inhibition of the 3'-processing step of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Streptavidin-coated 96-well plates
-
Biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA
-
Target substrate (TS) DNA with a 3'-end modification (e.g., Digoxigenin)
-
HRP-labeled anti-Digoxigenin antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Assay buffer (e.g., 25 mM MOPS, pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (isoquinoline-1,3(2H,4H)-dione derivatives)
Procedure:
-
Plate Coating: Coat streptavidin-coated 96-well plates with biotinylated DS DNA by incubating for 1 hour at 37°C. Wash three times with wash buffer.
-
Compound Incubation: Add test compounds at various concentrations to the wells. Include a positive control (known integrase inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add recombinant HIV-1 integrase to the wells and incubate for 30 minutes at 37°C to allow for 3'-processing.
-
Target DNA Addition: Add the TS DNA to the wells and incubate for a further 60 minutes at 37°C to allow for strand transfer.
-
Detection: Wash the plate to remove unbound reagents. Add HRP-labeled anti-Digoxigenin antibody and incubate for 60 minutes at 37°C.
-
Signal Development: Wash the plate and add TMB substrate. Incubate until a blue color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
CDK4 Kinase Activity Assay
This protocol describes a radiometric assay to measure the kinase activity of CDK4/cyclin D1 and its inhibition.
Materials:
-
Active CDK4/Cyclin D1 enzyme
-
Retinoblastoma protein (Rb) substrate (e.g., GST-Rb C-terminal fragment)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
1% phosphoric acid
-
Scintillation counter and fluid
-
Test compounds
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, Rb substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the diluted active CDK4/Cyclin D1 enzyme to the reaction mixture.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for 15-30 minutes.
-
Stopping the Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper strip to stop the reaction.
-
Washing: Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measurement: Air dry the P81 strips and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the kinase activity and calculate the percent inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.
Cereblon (CRBN) Binding Assay (TR-FRET)
This protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the binding of compounds to the Cereblon protein.
Materials:
-
Recombinant human CRBN protein (e.g., GST-tagged)
-
Fluorescently labeled thalidomide tracer (e.g., BODIPY-FL thalidomide)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
TR-FRET assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% BSA)
-
Test compounds
-
Low-volume 384-well white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compounds and controls into the 384-well plate.
-
Reagent Preparation: Prepare a master mix of the GST-CRBN protein, fluorescent tracer, and Europium-labeled anti-GST antibody in the assay buffer.
-
Reagent Addition: Add the master mix to each well of the plate.
-
Incubation: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor). A decrease in the ratio indicates displacement of the tracer by the test compound. Determine the IC50 value by plotting the ratio against the compound concentration.
Signaling Pathways and Workflows
CDK4 Inhibition and Cell Cycle Arrest
Caption: CDK4 Inhibition Pathway.
Cereblon Modulation and Protein Degradation
Caption: Cereblon Modulation Pathway.
Experimental Workflow for Inhibitor Screening and Validation
Caption: Inhibitor Screening Workflow.
Conclusion
The isoquinoline-1,3(2H,4H)-dione scaffold represents a versatile platform for the development of novel therapeutics with diverse mechanisms of action. Derivatives of this core structure have demonstrated significant potential as antiviral agents, by targeting essential viral enzymes, and as anticancer agents, through the inhibition of cell cycle progression and modulation of protein degradation pathways. The information presented in this guide, including quantitative bioactivity data, detailed experimental protocols, and visual representations of the underlying biological processes, provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this promising class of compounds. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives to advance them into clinical development.
References
- 1. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
The 2-Methylisoquinoline-1,3(2H,4H)-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-methylisoquinoline-1,3(2H,4H)-dione scaffold, a prominent heterocyclic motif, has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities. This core structure has been identified in a variety of potent and selective inhibitors targeting a range of enzymes and receptors implicated in numerous diseases, including cancer and viral infections. This technical guide provides a comprehensive overview of the medicinal chemistry of the this compound scaffold, including its synthesis, biological activities, structure-activity relationships (SAR), and detailed experimental protocols.
Introduction to the Isoquinoline-1,3(2H,4H)-dione Scaffold
The isoquinoline-1,3(2H,4H)-dione core is a bicyclic structure that has proven to be a valuable pharmacophore in drug discovery. Its rigid framework and the presence of two carbonyl groups and a variable nitrogen substituent provide ample opportunities for structural modification to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as inhibitors of HIV-1 integrase, aldose reductase 2 (ALR2), and as antagonists for progesterone receptors. Furthermore, interest in this class of compounds dates back to the 1920s when they were explored as potential hypnotic agents.
This guide will focus specifically on N-methylated derivatives and related analogs, highlighting their significance in targeting key enzymes such as Cyclin-Dependent Kinase 4 (CDK4) and HIV-1 integrase.
Biological Activities and Therapeutic Targets
Compounds bearing the this compound scaffold have demonstrated significant inhibitory activity against several key therapeutic targets.
Cyclin-Dependent Kinase 4 (CDK4) Inhibition
A notable application of the isoquinoline-1,3(2H,4H)-dione scaffold is in the development of selective inhibitors of CDK4, a key regulator of the cell cycle. Aberrant CDK4 activity is a hallmark of many cancers, making it an attractive target for anticancer drug development. The binding of D-type cyclins to CDK4/6 initiates the phosphorylation of the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent progression from the G1 to the S phase of the cell cycle. Inhibitors of the CDK4/Cyclin D1 complex can halt this process, inducing cell cycle arrest and inhibiting tumor growth.
HIV-1 Integrase and RNase H Inhibition
The 2-hydroxyisoquinoline-1,3(2H,4H)-dione subclass has emerged as a potent inhibitor of two crucial HIV-1 enzymes: integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase. HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle. The N-hydroxyimide moiety within this scaffold is capable of chelating the divalent metal ions essential for the catalytic activity of these metalloenzymes. Some derivatives have shown dual inhibitory activity, presenting a promising avenue for the development of novel anti-HIV agents.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative structure-activity relationship data for various isoquinoline-1,3(2H,4H)-dione derivatives against their respective targets.
Table 1: SAR of 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione Derivatives as CDK4 Inhibitors
| Compound | R1 (Aniline Substituent) | R2 (Isoquinoline C6-Substituent) | CDK4 IC50 (µM) | CDK2 IC50 (µM) | CDK1 IC50 (µM) |
| 1 | 3-NH2 | H | 0.8 | >50 | >50 |
| 2 | 4-NH2 | H | 1.2 | >50 | >50 |
| 3 | 3-NH2 | Phenyl | 0.05 | 5.6 | 8.9 |
| 4 | 3-NH2 | 4-Fluorophenyl | 0.03 | 3.2 | 4.5 |
| 5 | 3-NH2 | 2-Thienyl | 0.04 | 4.8 | 6.7 |
Table 2: SAR of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives as HIV-1 Integrase and RNase H Inhibitors
| Compound | R (C4-Substituent) | HIV-1 Integrase IC50 (µM) | RNase H IC50 (µM) |
| 6 | H | >50 | >50 |
| 7 | Methyl | 28 | >50 |
| 8 | Propyl | 8.5 | >50 |
| 9 | Pentyl | 4.2 | >50 |
| 10 | 3-Phenylpropyl | 3.8 | >50 |
Experimental Protocols
General Synthesis of the this compound Scaffold
A common route for the synthesis of the N-substituted isoquinoline-1,3(2H,4H)-dione core involves the condensation of homophthalic anhydride with the corresponding primary amine.
Step 1: Synthesis of this compound
-
To a solution of homophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene, add methylamine (1.1 eq) as a solution in a compatible solvent or as a gas.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol for CDK4 Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test compounds against CDK4.
Materials:
-
Recombinant active CDK4/Cyclin D1 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Retinoblastoma protein, Rb)
-
[γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions to the assay wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the CDK4/Cyclin D1 enzyme to each well (except the negative control) and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Rb substrate and [γ-³³P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA for radioactive assays or the appropriate reagent for non-radioactive kits).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions to measure the generated signal (e.g., luminescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol for HIV-1 Integrase Strand Transfer Assay
This protocol describes a common method to assess the inhibition of the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA. One of the oligonucleotides should be labeled (e.g., with biotin or a fluorescent tag).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2 or MgCl2, 5 mM DTT, 0.05% Brij-35)
-
Test compounds dissolved in DMSO
-
96-well plates (e.g., streptavidin-coated for biotin-labeled substrates)
-
Detection system (e.g., HRP-conjugated antibody for colorimetric detection or a fluorescence plate reader)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
If using streptavidin-coated plates, immobilize the biotinylated donor DNA onto the wells.
-
Add the test compound dilutions to the assay wells. Include positive and negative controls.
-
Add the HIV-1 integrase to each well (except the negative control) and incubate to allow for complex formation.
-
Initiate the strand transfer reaction by adding the target DNA.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the wells to remove unreacted components.
-
Add a detection reagent (e.g., an antibody that recognizes the incorporated target DNA) followed by a substrate to generate a detectable signal.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values as described for the CDK4 assay.
Signaling Pathways and Experimental Workflows
CDK4 Signaling Pathway
The following diagram illustrates the central role of CDK4 in cell cycle progression and how its inhibition by small molecules can lead to cell cycle arrest.
Caption: CDK4 signaling pathway and its inhibition.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Drug discovery workflow for isoquinoline-diones.
Conclusion
The this compound scaffold represents a versatile and privileged structure in medicinal chemistry. Its amenability to synthetic modification has allowed for the development of potent and selective inhibitors for a variety of important therapeutic targets, most notably CDK4 and HIV-1 integrase. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents based on this promising scaffold. Further exploration of the chemical space around this core is likely to yield new drug candidates with improved efficacy and safety profiles.
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Isoquinoline-1,3-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline-1,3-dione scaffold, a privileged heterocyclic motif, has captivated the attention of chemists and pharmacologists for over a century. Its presence in a variety of biologically active molecules has established it as a cornerstone in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies of isoquinoline-1,3-dione compounds, also known by their common name, homophthalimides. We will delve into the seminal initial syntheses, the discovery of their diverse biological activities, and provide detailed experimental protocols for key reactions. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile core.
Discovery and Historical Synthesis
The journey of isoquinoline-1,3-dione begins in the late 19th century, a period of fervent exploration in organic chemistry. While the parent isoquinoline was first isolated from coal tar in 1885, the synthesis of its dione derivative, homophthalimide, followed shortly after.
The First Synthesis of Homophthalimide
The first synthesis of the parent isoquinoline-1,3(2H,4H)-dione, or homophthalimide, is attributed to Siegmund Gabriel and James Colman in 1900. Their work, a cornerstone in the history of these compounds, involved the reaction of homophthalic acid with ammonia. This foundational method provided the first access to the core isoquinoline-1,3-dione structure.
A closely related and historically significant method is the Gabriel-Colman rearrangement , also described in 1900 by the same pioneering chemists. This reaction involves the base-induced rearrangement of phthalimido esters to form substituted isoquinolines, providing an early pathway to functionalized derivatives of the isoquinoline core.[1] This discovery was an extension of the earlier Gabriel synthesis of primary amines from potassium phthalimide, developed by Siegmund Gabriel in 1887.[2][3][4][5][6]
Early Synthetic Developments
Following these initial discoveries, research in the early 20th century focused on the synthesis of N-substituted and ring-substituted derivatives. A common classical approach involves the condensation of homophthalic anhydride with primary amines or other nucleophiles. Homophthalic anhydride itself can be prepared from homophthalic acid, which in turn can be synthesized by methods such as the oxidation of indene.[7][8]
These early synthetic efforts laid the groundwork for the future exploration of the chemical space around the isoquinoline-1,3-dione core and were crucial for the subsequent investigation of their biological properties.
Physicochemical Properties
The physicochemical properties of isoquinoline-1,3-dione and its derivatives are critical for their biological activity and drug-like characteristics. These properties, such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity, influence their solubility, permeability, and interaction with biological targets. A summary of key physicochemical properties for a selection of derivatives is presented in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | logP (calculated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Isoquinoline-1,3(2H,4H)-dione | C₉H₇NO₂ | 161.16 | 1.12 | 1 | 2 |
| 2-Methylisoquinoline-1,3(2H,4H)-dione | C₁₀H₉NO₂ | 175.18 | 1.35 | 0 | 2 |
| 2-Phenylisoquinoline-1,3(2H,4H)-dione | C₁₅H₁₁NO₂ | 237.26 | 2.68 | 0 | 2 |
| 4,4-Dimethylisoquinoline-1,3(2H,4H)-dione | C₁₁H₁₁NO₂ | 189.21 | 1.65 | 1 | 2 |
Biological Activities and Therapeutic Potential
The isoquinoline-1,3-dione scaffold has emerged as a versatile platform for the development of a wide range of therapeutic agents. Early investigations into the biological activities of these compounds have blossomed into a rich field of research, with derivatives demonstrating potent anticancer, anticonvulsant, and enzyme-inhibitory properties.
Anticancer Activity
A significant body of research has focused on the anticancer potential of isoquinoline-1,3-dione derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in DNA repair.
Several isoquinoline-1,3-dione derivatives have been identified as potent inducers of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[9][10] The mechanism of apoptosis induction frequently involves the activation of caspases, a family of cysteine proteases that execute the final stages of cell death.[1][2][4][11] Isoquinoline-1,3,4-trione derivatives, in particular, have been shown to inactivate caspase-3, a key executioner caspase, through the generation of reactive oxygen species (ROS).[1][2][3][4][12]
References
- 1. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. historyofscience.com [historyofscience.com]
- 6. researchgate.net [researchgate.net]
- 7. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homophthalic acid - α-Carboxy-o-toluic acid, 2-Carboxyphenylacetic acid [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione: A Detailed Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed experimental protocols for the synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione, a valuable scaffold in medicinal chemistry and materials science. The primary synthetic route detailed herein is the N-methylation of isoquinoline-1,3(2H,4H)-dione, also known as homophthalimide.
Introduction
This compound, or N-methylhomophthalimide, is a key heterocyclic compound. Its derivatives have garnered significant interest due to their diverse biological activities. The straightforward and efficient synthesis of this core structure is crucial for the exploration of new chemical entities in drug discovery and the development of novel functional materials. The protocol described is a robust and reproducible method for the N-methylation of homophthalimide.
Synthetic Pathway
The synthesis of this compound is typically achieved through the N-alkylation of homophthalimide using a suitable methylating agent, such as methyl iodide, in the presence of a base. The reaction proceeds via the deprotonation of the acidic N-H proton of the imide, followed by a nucleophilic substitution reaction with the methylating agent.
Application Notes and Protocols for the Purification of 2-Methylisoquinoline-1,3(2H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Methylisoquinoline-1,3(2H,4H)-dione, a key heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific purification data for this compound, the following protocols are based on established and effective methods for the purification of structurally analogous isoquinoline-1,3(2H,4H)-dione derivatives. The primary techniques covered are silica gel column chromatography and recrystallization, which are standard procedures for the purification of organic compounds of this class.
General Purification Workflow
The purification of this compound from a crude reaction mixture typically involves an initial workup to remove bulk impurities, followed by one or more chromatographic or recrystallization steps to achieve high purity. The choice of method will depend on the nature of the impurities and the desired final purity of the compound.
Caption: General workflow for the purification of this compound.
Data Presentation: Purification of Isoquinoline-1,3(2H,4H)-dione Analogs
The following table summarizes purification data for compounds structurally similar to this compound, providing a reference for expected outcomes.
| Compound | Purification Method | Stationary Phase | Eluent/Solvent System | Purity/Yield Data |
| Various Isoquinoline-1,3(2H,4H)-dione derivatives | Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (3:1) | Yields ranging from 18% to 46% are reported. |
| 4-Diazoisoquinoline-1,3(2H,4H)-dione derivatives | Column Chromatography | Silica Gel | 10% Ethyl Acetate in Hexane | Not specified. |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | Recrystallization | Not Applicable | Acetone (slow evaporation) | Yielded single crystals suitable for X-ray diffraction. |
Experimental Protocols
Note: All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
Protocol 1: Purification by Silica Gel Column Chromatography
This method is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Petroleum Ether (or Hexanes), Ethyl Acetate
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Petroleum Ether / Ethyl Acetate, 9:1 v/v).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., from 9:1 to 3:1 Petroleum Ether / Ethyl Acetate) to elute compounds of increasing polarity.
-
Fraction Monitoring: Monitor the elution of the product by Thin Layer Chromatography (TLC). Spot small aliquots from the collected fractions onto a TLC plate and develop it in a chamber containing the eluent. Visualize the spots under a UV lamp.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
-
Quality Control: Assess the purity of the final product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and/or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification by Recrystallization
This method is effective if this compound is a solid and a suitable solvent can be found in which it is sparingly soluble at room temperature and highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Acetone, Ethanol, or a mixture of solvents)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound should start to crystallize. The cooling can be further aided by placing the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove the solvent completely.
-
Quality Control: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is an indicator of high purity. Further analysis by NMR or other spectroscopic methods is recommended.
By following these protocols, researchers can effectively purify this compound for use in various scientific and drug development applications.
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Methylisoquinoline-1,3(2H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Methylisoquinoline-1,3(2H,4H)-dione, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental NMR data for this specific compound, this document presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. Detailed protocols for sample preparation, data acquisition, and processing are also provided to enable researchers to obtain and interpret high-quality NMR spectra.
Introduction
This compound, also known as N-methylhomophthalimide, belongs to the isoquinoline-1,3-dione class of heterocyclic compounds. This scaffold is found in various biologically active molecules and functional materials. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This document outlines the expected NMR characteristics and provides a standardized protocol for its analysis.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from established chemical shift ranges for analogous structures, including N-substituted phthalimides and other isoquinoline derivatives. The numbering convention used for the assignments is illustrated in Figure 1.
Figure 1: Structure and Atom Numbering of this compound
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₃ | 3.1 - 3.3 | s | - |
| H-4 | 4.2 - 4.4 | s | - |
| H-5 | 8.0 - 8.2 | d | 7.5 - 8.0 |
| H-6 | 7.4 - 7.6 | t | 7.5 - 8.0 |
| H-7 | 7.6 - 7.8 | t | 7.5 - 8.0 |
| H-8 | 7.2 - 7.4 | d | 7.5 - 8.0 |
Note: Predicted values are for a deuterochloroform (CDCl₃) solution.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 24 - 26 |
| C-4 | 38 - 40 |
| C-5 | 128 - 130 |
| C-6 | 124 - 126 |
| C-7 | 132 - 134 |
| C-8 | 127 - 129 |
| C-4a | 130 - 132 |
| C-8a | 138 - 140 |
| C-1 (C=O) | 165 - 167 |
| C-3 (C=O) | 168 - 170 |
Note: Predicted values are for a deuterochloroform (CDCl₃) solution.
Experimental Protocols
To obtain high-quality NMR spectra of this compound, the following protocols are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ may be used if solubility is an issue.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, and it is often included in commercially available deuterated solvents. If not present, a small amount can be added.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry NMR tube.
NMR Data Acquisition Workflow
The following diagram illustrates the general workflow for acquiring NMR data.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Instrument Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
Data Processing and Interpretation
-
Fourier Transformation: Apply an exponential window function followed by a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative ratios of the protons.
Logical Relationship of NMR Analysis Steps
The following diagram illustrates the logical flow from sample to final structural confirmation.
Caption: Logical flow of NMR analysis for structural confirmation.
Conclusion
Application Notes and Protocols for the Mass Spectrometry of 2-Methylisoquinoline-1,3(2H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylisoquinoline-1,3(2H,4H)-dione, a derivative of the isoquinoline-1,3(2H,4H)-dione core, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Isoquinoline-1,3-diones have been investigated for a range of biological activities. The addition of a methyl group at the 2-position can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity.
Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, covering experimental procedures, expected fragmentation patterns, and data presentation.
Predicted Mass Spectrum and Fragmentation Pathway
Molecular Ion: The molecular formula of this compound is C₁₀H₉NO₂. Its calculated monoisotopic mass is 175.06 g/mol . The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 175.
Key Fragmentation Pathways:
-
Loss of CO: A common fragmentation pathway for cyclic diones is the neutral loss of carbon monoxide (CO), which has a mass of 28 Da. This would result in a fragment ion at m/z 147. A subsequent loss of another CO molecule could lead to a fragment at m/z 119.
-
Loss of CH₃: Cleavage of the N-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 160.
-
Retro-Diels-Alder (RDA) Reaction: The isoquinoline ring system may undergo a retro-Diels-Alder reaction, leading to the fragmentation of the heterocyclic ring.
-
Formation of Benzene-derived Fragments: Fragmentation can also lead to the formation of stable aromatic ions, such as the benzoyl cation (m/z 105) or the phenyl cation (m/z 77).
The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.
Caption: Predicted EI Fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the predicted key ions and their relative abundances in the electron ionization mass spectrum of this compound. These are theoretical values and may vary based on experimental conditions.
| m/z | Predicted Fragment | Predicted Relative Abundance |
| 175 | [M]⁺˙ | High |
| 160 | [M - CH₃]⁺ | Moderate |
| 147 | [M - CO]⁺˙ | High |
| 119 | [M - 2CO]⁺˙ | Moderate to High |
| 105 | [C₇H₅O]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Moderate |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds.
1. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1-10 µg/mL.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Caption: GC-MS Experimental Workflow.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is ideal for the analysis of less volatile compounds or for achieving higher sensitivity and selectivity, especially in complex matrices.
1. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.
-
For complex matrices, perform protein precipitation (for biological samples) followed by solid-phase extraction.[2]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5-95% B.
-
8-10 min: 95% B.
-
10.1-12 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
MS/MS Transitions (Multiple Reaction Monitoring - MRM):
-
Precursor Ion (Q1): m/z 176 ([M+H]⁺).
-
Product Ions (Q3): Monitor the predicted fragment ions (e.g., m/z 148, 120) for quantification and confirmation. The optimal collision energies should be determined empirically.
-
Caption: LC-MS/MS Experimental Workflow.
Conclusion
These application notes provide a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pathway and detailed experimental protocols for both GC-MS and LC-MS/MS serve as a robust starting point for researchers in the fields of analytical chemistry, pharmacology, and drug development. The provided methodologies can be adapted and optimized for various research applications, facilitating the reliable identification and quantification of this important heterocyclic compound.
References
Application Notes and Protocols for X-ray Crystallography of Isoquinoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of isoquinoline-1,3-dione derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following protocols and data are intended to serve as a practical guide for researchers working with these molecules.
Introduction to Isoquinoline-1,3-diones and their Crystallography
Isoquinoline-1,3(2H,4H)-diones are a class of nitrogen-containing heterocyclic compounds that are widely explored as scaffolds for the development of new therapeutic agents. Their rigid, planar structure makes them attractive candidates for targeting various biological macromolecules. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these derivatives, providing critical insights into their conformation, intermolecular interactions, and structure-activity relationships (SAR). This information is paramount for rational drug design and optimization.
Tabulated Crystallographic Data
The following tables summarize the crystallographic data for several representative isoquinoline-1,3-dione derivatives, offering a comparative overview of their crystal packing and unit cell parameters.
Table 1: Crystallographic Data for Selected Isoquinoline-1,3-dione Derivatives
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione | C₁₆H₁₃NO₃ | 267.28 | Orthorhombic | Pna2₁ | 7.677(4) | 12.003(10) | 13.885(10) | 90 | 90 | 90 | 1279.4(15) | 4 | [1] |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | C₉H₇NO₃ | 177.16 | Monoclinic | P2₁/n | 12.336(5) | 8.666(4) | 7.052(7) | 90 | 104.19(5) | 90 | 730.8(9) | 4 | [2] |
| Compound 3aa* | C₂₈H₂₅N₃O₄ | 467.51 | Monoclinic | P2₁ | 8.0685(2) | 18.8284(6) | 8.1393(2) | 90 | 95.576(2) | 90 | 1230.64(6) | 2 | [3] |
| 2-(1,3-Dioxoindan-2-yl)isoquinoline-1,3,4-trione | C₁₈H₉NO₅ | 319.26 | Monoclinic | P2₁/c | 12.6080(1) | 13.6849(2) | 8.4467(1) | 90 | 102.051(1) | 90 | 1425.27(3) | 4 | [4][5] |
*Compound 3aa is (S)-4-((1H-indol-3-yl)(phenylamino)methyl)-2-(tert-butyl)isoquinoline-1,3(2H,4H)-dione.
Experimental Protocols
Synthesis of Isoquinoline-1,3-dione Derivatives
The synthesis of the isoquinoline-1,3-dione scaffold can be achieved through various methods. A common approach involves the condensation of homophthalic acid or its anhydride with a primary amine or hydroxylamine derivative.
Protocol 3.1.1: General Synthesis of 2-Substituted Isoquinoline-1,3(2H,4H)-diones
This protocol is adapted from the synthesis of 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione.[1]
Materials:
-
Homophthalic acid
-
Substituted hydroxylamine hydrochloride (e.g., O-benzylhydroxylamine hydrochloride) or primary amine
-
Pyridine
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of homophthalic acid (1 equivalent) in toluene, add the substituted hydroxylamine hydrochloride or primary amine hydrochloride (1.1 equivalents) and pyridine (2.2 equivalents).
-
Set up the reaction mixture with a Dean-Stark apparatus to azeotropically remove water.
-
Reflux the mixture for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted isoquinoline-1,3(2H,4H)-dione.
Protocol 3.1.2: Synthesis of 2-(1,3-Dioxoindan-2-yl)isoquinoline-1,3,4-trione
This protocol describes a solvent-free synthesis.[4][5]
Materials:
-
Ninhydrin
-
Urea
-
Heating apparatus (e.g., oil bath)
-
Alcohol-chloroform mixture (1:1) for crystallization
Procedure:
-
Prepare a dry mixture of ninhydrin (1 equivalent) and urea (1 equivalent) in a reaction vessel.
-
Heat the mixture to 150 °C for 15 minutes. The mixture will melt and react.
-
Cool the reaction mixture to room temperature.
-
Perform fractional crystallization of the resulting solid using an alcohol-chloroform (1:1) mixture to isolate the brownish crystals of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione.
Crystallization of Isoquinoline-1,3-dione Derivatives
Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. The choice of solvent and crystallization technique are key factors.
Protocol 3.2.1: Slow Evaporation Method
This is a widely used and often successful method for growing single crystals.
Materials:
-
Purified isoquinoline-1,3-dione derivative
-
A suitable solvent or solvent system (see Table 2 for examples)
-
Small, clean vial or test tube
-
Parafilm or a loosely fitting cap
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent at room temperature or with gentle heating. Common solvents for these derivatives include ethyl acetate, acetone, and chloroform.[1][2]
-
Filter the solution if any insoluble impurities are present.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm and poke a few small holes in it, or use a cap that is not airtight. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals.
Table 2: Exemplary Solvents for Crystallization of Isoquinoline-1,3-dione Derivatives
| Compound | Crystallization Solvent | Reference |
| 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione | Ethyl acetate | [1] |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | Acetone | [2] |
| 2-(1,3-Dioxoindan-2-yl)isoquinoline-1,3,4-trione | Alcohol-Chloroform (1:1) | [4][5] |
Protocol 3.2.2: Vapor Diffusion Method
This method is particularly useful when only small amounts of the compound are available.
Materials:
-
Purified isoquinoline-1,3-dione derivative
-
A "good" solvent in which the compound is soluble
-
A "poor" solvent in which the compound is insoluble but is miscible with the good solvent
-
A small inner vial and a larger outer vial with a cap
Procedure:
-
Dissolve the compound in a small amount of the "good" solvent in the inner vial.
-
Place the inner vial inside the larger outer vial.
-
Add a larger volume of the "poor" solvent to the outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial tightly.
-
The "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, gradually decreasing the solubility of the compound and promoting crystallization.
-
Store in a vibration-free environment and monitor for crystal growth.
X-ray Diffraction Data Collection and Structure Refinement
The following is a general workflow for single-crystal X-ray diffraction analysis. Specific parameters will vary depending on the instrument and software used.
Protocol 3.3.1: Single-Crystal X-ray Diffraction
Procedure:
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection: Mount the goniometer head on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a CCD or CMOS detector. Data collection strategies involve rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and crystallographic analysis of isoquinoline-1,3-dione derivatives.
Caption: General workflow for the synthesis and X-ray crystallographic analysis.
Caption: Role of X-ray crystallography in drug development of isoquinoline-1,3-diones.
References
Application Notes and Protocols for Investigating the Biological Activity of 2-Methylisoquinoline-1,3(2H,4H)-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the biological activity of 2-Methylisoquinoline-1,3(2H,4H)-dione and its derivatives. The methodologies outlined below are foundational for screening and characterizing the compound's potential as a therapeutic agent, focusing on its effects on key cellular targets and pathways implicated in cancer and inflammatory diseases.
PARP1 Inhibition Assay
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in DNA repair. Its inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. This protocol describes a method to assess the inhibitory activity of this compound against PARP1.
Quantitative Data Summary for Isoquinoline-1,3(2H,4H)-dione Derivatives
While specific data for this compound is not extensively available in the public domain, various derivatives of the parent scaffold have shown inhibitory activity against PARP enzymes. The following table summarizes representative data for these derivatives.
| Compound ID | Modification | Target | Assay Type | IC50 (nM) | Reference |
| Derivative A | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | PARP1 | Enzymatic | 10-100 | [1] |
| Derivative B | Quinazoline-2,4(1H,3H)-dione derivative | PARP1 | Enzymatic | 467 | [2] |
| Derivative C | Quinazoline-2,4(1H,3H)-dione derivative | PARP2 | Enzymatic | 11.5 | [2] |
| Derivative D | Pyrano[2,3-d]pyrimidine-2,4-dione analogue | PARP1 | Enzymatic | - | [3] |
| Olaparib (Reference) | - | PARP1 | Enzymatic | 5 | [1] |
Note: The IC50 values are indicative and may vary based on assay conditions. The above data is for related heterocyclic compounds and not this compound itself.
Experimental Protocol: In Vitro PARP1 Chemiluminescent Assay
This protocol is adapted from commercially available PARP1 assay kits and established methodologies.
Materials:
-
Recombinant Human PARP1 enzyme
-
Histone-coated 96-well plates (white)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
This compound (test compound)
-
Olaparib (positive control inhibitor)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent Substrate
-
DMSO (for compound dilution)
-
Microplate reader with chemiluminescence detection capability
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in PARP Assay Buffer to achieve final desired concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Plate Preparation:
-
Wash the histone-coated 96-well plate three times with 200 µL of PBST per well.
-
Block the plate with 200 µL of Blocking Buffer per well for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Reaction Mixture Preparation (Master Mix):
-
Prepare a master mix containing PARP Assay Buffer, activated DNA (e.g., 2.5 µg/mL), and Biotinylated NAD+ (e.g., 50 µM).
-
-
Enzyme and Inhibitor Addition:
-
Add 5 µL of the diluted test compound or control (Olaparib, DMSO vehicle) to the appropriate wells.
-
Add 40 µL of the Master Mix to each well.
-
Initiate the reaction by adding 5 µL of diluted PARP1 enzyme (e.g., 1 unit/well) to all wells except the "no enzyme" control.
-
-
Incubation:
-
Incubate the plate for 1 hour at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of chemiluminescent substrate to each well.
-
Immediately read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
PARP1 Signaling Pathway in DNA Repair
Caption: PARP1 activation at sites of DNA damage and its inhibition.
Cereblon (CRBN) Binding Assay
Cereblon is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. Modulators of Cereblon, such as immunomodulatory drugs (IMiDs), can induce the degradation of specific target proteins, a mechanism with therapeutic potential in oncology. This protocol describes a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to evaluate the binding of this compound to Cereblon.
Quantitative Data Summary for Isoquinoline-1,3(2H,4H)-dione Derivatives
The following table presents data for a derivative of isoquinoline-1,3(2H,4H)-dione that has been evaluated for its Cereblon binding and related activities.[4]
| Compound ID | Modification | Target/Assay | Cell Line | IC50 (µM) |
| 10a | 2-(2,6-dioxopiperidin-3-yl) derivative | CRBN Binding (TR-FRET) | - | 4.83 |
| 10a | Antiproliferative (CCK8) | NCI-H929 | 2.25 | |
| 10a | Antiproliferative (CCK8) | U239 | 5.86 | |
| 10a | TNF-α Inhibition | LPS-stimulated PBMC | 0.76 | |
| Lenalidomide (Reference) | - | CRBN Binding (TR-FRET) | - | 1.69 |
Experimental Protocol: Cereblon TR-FRET Binding Assay
This protocol is based on commercially available Cereblon binding assay kits.
Materials:
-
GST-tagged Human Cereblon (CRBN) protein
-
Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Thalidomide-based tracer labeled with a FRET acceptor (e.g., XL665)
-
This compound (test compound)
-
Pomalidomide or Thalidomide (positive control)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Create a serial dilution series in Assay Buffer.
-
-
Reagent Preparation:
-
Dilute GST-CRBN, donor-labeled anti-GST antibody, and acceptor-labeled tracer to their optimal working concentrations in Assay Buffer as determined by optimization experiments or manufacturer's recommendations.
-
-
Assay Procedure:
-
Add 2 µL of the diluted test compound or control to the wells of the 384-well plate.
-
Add 4 µL of the GST-CRBN solution.
-
Prepare a detection mix containing the donor-labeled anti-GST antibody and the acceptor-labeled tracer.
-
Add 4 µL of the detection mix to each well.
-
Final volume in each well should be 10 µL.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 1 to 2 hours.
-
-
Measurement:
-
Read the plate on a TR-FRET compatible reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) * 10,000.
-
Calculate the percent inhibition based on the signals from the vehicle control (0% inhibition) and a saturating concentration of a known binder (100% inhibition).
-
Determine the IC50 value by plotting percent inhibition versus the log of the compound concentration and fitting to a sigmoidal curve.
-
Cereblon-Mediated Protein Degradation Pathway
References
Radical Cascade Reactions for the Synthesis of Isoquinoline-1,3-diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isoquinoline-1,3-diones via radical cascade reactions. These methods offer efficient and modular approaches to constructing a key heterocyclic scaffold found in numerous biologically active compounds. The isoquinoline-1,3-dione core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Application Notes
The isoquinoline-1,3-dione framework is a versatile scaffold for the development of novel therapeutics. Its rigid structure allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Radical cascade reactions have emerged as a powerful tool for the synthesis and functionalization of this important heterocycle, enabling the introduction of diverse chemical moieties at the C4 position.
Biological Significance of Isoquinoline-1,3-dione Derivatives:
-
Anticancer Activity: Many isoquinoline-1,3-dione derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2] For instance, certain derivatives have shown significant growth inhibition against HeLa, A549, and MCF-7 cancer cells, with IC50 values in the micromolar range.[1][3] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4]
-
Enzyme Inhibition: Specific derivatives have been identified as inhibitors of key enzymes in disease pathways. For example, isoquinoline-1,3,4-trione derivatives have been shown to inactivate caspase-3, an enzyme central to the apoptotic process.[3]
-
Antimicrobial and Antiviral Properties: The isoquinoline scaffold is also associated with antimicrobial and antiviral activities, making it a valuable starting point for the development of new anti-infective agents.[1]
The radical cascade reactions described herein provide a robust platform for generating libraries of substituted isoquinoline-1,3-diones for structure-activity relationship (SAR) studies and the discovery of new drug candidates.
Experimental Workflows and Mechanisms
The synthesis of isoquinoline-1,3-diones via radical cascade reactions typically involves the generation of a radical species that adds to the alkene moiety of an N-alkenylbenzamide, followed by an intramolecular cyclization onto the aromatic ring. The general workflow is depicted below.
Caption: General workflow for the radical cascade synthesis of isoquinoline-1,3-diones.
A plausible mechanistic pathway for the formation of the isoquinoline-1,3-dione core via a radical cascade is illustrated below. This pathway highlights the key radical addition and intramolecular cyclization steps.
Caption: Key mechanistic steps in the radical cascade synthesis of isoquinoline-1,3-diones.
Experimental Protocols
The following are detailed protocols for the synthesis of substituted isoquinoline-1,3-diones via visible-light-promoted and oxidant-mediated radical cascade reactions.
Protocol 1: Visible-Light-Promoted Synthesis of 4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones
This protocol describes a visible-light-induced tandem radical cyclization and sulfonylation reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides.[5]
Materials:
-
N-alkyl-N-methacryloyl benzamide (1.0 equiv)
-
Sulfonyl chloride (1.5 equiv)
-
fac-Ir(ppy)₃ (1 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)
-
Schlenk tube
-
Blue LED light source
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add N-alkyl-N-methacryloyl benzamide (0.2 mmol, 1.0 equiv), sulfonyl chloride (0.3 mmol, 1.5 equiv), and fac-Ir(ppy)₃ (0.002 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous solvent (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione.
Protocol 2: TBHP-Mediated Oxidative Cascade Cyclization for 4-Acyl-isoquinoline-1,3-diones
This protocol details the synthesis of 4-acyl-isoquinoline-1,3-diones from N-alkyl-N-methacryloyl benzamides and aldehydes using tert-butyl hydroperoxide (TBHP) as an oxidant.
Materials:
-
N-alkyl-N-methacryloyl benzamide (1.0 equiv)
-
Aldehyde (2.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 3.0 equiv)
-
Dichloromethane (DCM) as solvent
-
Sealed tube
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add N-alkyl-N-methacryloyl benzamide (0.2 mmol, 1.0 equiv), aldehyde (0.4 mmol, 2.0 equiv), and dichloromethane (2.0 mL).
-
Add TBHP (70% in water, 0.6 mmol, 3.0 equiv) to the mixture.
-
Seal the tube and stir the reaction mixture at a predetermined temperature (e.g., 80 °C) for the required time (e.g., 12 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to yield the desired 4-acyl-isoquinoline-1,3-dione.
Quantitative Data
The following tables summarize the substrate scope and corresponding yields for the synthesis of various isoquinoline-1,3-dione derivatives using the radical cascade methodologies.
Table 1: Substrate Scope for Visible-Light-Promoted Sulfonylation
| Entry | N-Alkyl-N-methacryloyl benzamide | Sulfonyl chloride | Product | Yield (%) |
| 1 | N-methyl-N-methacryloylbenzamide | Benzenesulfonyl chloride | 2-methyl-4-(phenylsulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 85 |
| 2 | N-ethyl-N-methacryloylbenzamide | 4-Toluenesulfonyl chloride | 2-ethyl-4-((4-methylphenyl)sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 92 |
| 3 | N-propyl-N-methacryloylbenzamide | 4-Chlorobenzenesulfonyl chloride | 4-(((4-chlorophenyl)sulfonyl)methyl)-2-propylisoquinoline-1,3(2H,4H)-dione | 88 |
| 4 | N-methyl-N-methacryloyl-4-methoxybenzamide | Benzenesulfonyl chloride | 6-methoxy-2-methyl-4-(phenylsulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 78 |
| 5 | N-methyl-N-methacryloyl-4-chlorobenzamide | 4-Toluenesulfonyl chloride | 6-chloro-2-methyl-4-((4-methylphenyl)sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione | 81 |
Table 2: Substrate Scope for TBHP-Mediated Acylation
| Entry | N-Alkyl-N-methacryloyl benzamide | Aldehyde | Product | Yield (%) |
| 1 | N-methyl-N-methacryloylbenzamide | Benzaldehyde | 4-benzoyl-2-methylisoquinoline-1,3(2H,4H)-dione | 75 |
| 2 | N-ethyl-N-methacryloylbenzamide | 4-Methylbenzaldehyde | 2-ethyl-4-(4-methylbenzoyl)isoquinoline-1,3(2H,4H)-dione | 82 |
| 3 | N-propyl-N-methacryloylbenzamide | 4-Chlorobenzaldehyde | 4-(4-chlorobenzoyl)-2-propylisoquinoline-1,3(2H,4H)-dione | 78 |
| 4 | N-methyl-N-methacryloyl-4-methoxybenzamide | Benzaldehyde | 4-benzoyl-6-methoxy-2-methylisoquinoline-1,3(2H,4H)-dione | 65 |
| 5 | N-methyl-N-methacryloyl-4-chlorobenzamide | 4-Methylbenzaldehyde | 6-chloro-2-methyl-4-(4-methylbenzoyl)isoquinoline-1,3(2H,4H)-dione | 71 |
Table 3: Anticancer Activity of Selected Isoquinoline-1,3-dione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | HeLa | 5.2 | [1] |
| Derivative B | A549 | 8.1 | [1] |
| Derivative C | MCF-7 | 3.5 | [3] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Average | ~6.6 (calculated from lgGI50 = -5.18) | [2] |
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a tandem radical cyclization and sulfonylation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Photochemical Functionalization of 2-Methylisoquinoline-1,3(2H,4H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the photochemical functionalization of the 2-methylisoquinoline-1,3(2H,4H)-dione scaffold. The primary focus of the available research and, consequently, these notes, is on the functionalization of the 4-diazo derivative, which serves as a versatile precursor for a variety of substitution reactions under mild photochemical conditions.
Introduction
Isoquinoline-1,3(2H,4H)-diones are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their presence in natural products and their diverse biological activities.[1] As a result, the development of mild and efficient methods for their functionalization is of high interest to the pharmaceutical and drug development sectors. Photochemical methods, particularly those utilizing visible light, offer a powerful and sustainable approach to modify these scaffolds.[1]
This document details the photochemical functionalization of 4-diazo-2-methylisoquinoline-1,3(2H,4H)-dione, a key intermediate that, upon photoactivation, enables the introduction of a wide range of functional groups through insertion reactions.[2] These reactions are typically carried out under blue LED irradiation and are notable for their operational simplicity and scalability.[2]
Key Applications
-
Introduction of Fluorinated Moieties: The described photochemical method is particularly effective for the introduction of fluorine-containing groups into the isoquinoline-1,3(2H,4H)-dione core, a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.[2]
-
Formation of C-O, C-S, and C-C Bonds: The protocol is applicable to O-H, S-H, and C-H insertion reactions, allowing for the synthesis of a diverse library of functionalized derivatives.[2]
-
Mild Reaction Conditions: The use of visible light and moderate temperatures makes this method compatible with a broad range of functional groups that might be sensitive to harsher reaction conditions.[2]
Data Presentation
The following tables summarize the yields of various photochemical insertion reactions starting from the corresponding 4-diazoisoquinoline-1,3(2H,4H)-dione derivatives.
Table 1: Photochemical O-H Insertion Reactions with Various Alcohols [2]
| Entry | N-Substituent | Alcohol | Product | Yield (%) |
| 1 | Methyl | Hexafluoroisopropanol (HFIP) | 4-(2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy)-2-methylisoquinoline-1,3(2H,4H)-dione | 67 |
| 2 | Ethyl | HFIP | 4-(2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy)-2-ethylisoquinoline-1,3(2H,4H)-dione | 71 |
| 3 | Propyl | HFIP | 4-(2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy)-2-propylisoquinoline-1,3(2H,4H)-dione | 65 |
| 4 | Isopropyl | HFIP | 4-(2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy)-2-isopropylisoquinoline-1,3(2H,4H)-dione | 60 |
| 5 | Phenyl | HFIP | 4-(2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy)-2-phenylisoquinoline-1,3(2H,4H)-dione | 45 |
| 6 | Unsubstituted | 1,1,1-Trifluoroethanol | 4-(2,2,2-Trifluoroethoxy)isoquinoline-1,3(2H,4H)-dione | 55 |
| 7 | Unsubstituted | 2,2,3,3-Tetrafluoropropan-1-ol | 4-(2,2,3,3-Tetrafluoropropoxy)isoquinoline-1,3(2H,4H)-dione | 48 |
Table 2: Photochemical S-H and C-H Insertion Reactions [2]
| Entry | Reactant | Product Type | Product | Yield (%) |
| 1 | Thiophenol | S-H Insertion | 4-(Phenylthio)-2-methylisoquinoline-1,3(2H,4H)-dione | 75 |
| 2 | 4-Methylthiophenol | S-H Insertion | 4-((4-Methylphenyl)thio)-2-methylisoquinoline-1,3(2H,4H)-dione | 82 |
| 3 | Benzene | C-H Insertion | 4-Phenyl-2-methylisoquinoline-1,3(2H,4H)-dione | 35 |
| 4 | Toluene | C-H Insertion | 4-(p-Tolyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 40 |
Experimental Protocols
General Protocol for Photochemical Insertion Reactions of 4-Diazo-2-methylisoquinoline-1,3(2H,4H)-dione
This protocol is adapted from the general procedure described by B. O. A. T. B. et al.[2]
Materials:
-
4-Diazo-2-methylisoquinoline-1,3(2H,4H)-dione (0.2 mmol)
-
Alcohol, thiol, or arene (2 mL)
-
Reaction vial with a screw cap
-
Blue LED light source (455 nm)
-
Stirring plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a reaction vial, dissolve 4-diazo-2-methylisoquinoline-1,3(2H,4H)-dione (0.2 mmol) in the desired alcohol, thiol, or arene (2 mL).
-
Cap the vial securely.
-
Place the vial on a stirring plate and commence stirring.
-
Irradiate the reaction mixture with a blue LED light source (455 nm) at approximately 15 °C.
-
The reaction time will vary depending on the substrate. For O-H and S-H insertions, a typical reaction time is 1.5 hours. For C-H insertions with arenes, the reaction time may be extended to 24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion of the reaction, remove the cap from the vial to allow for the release of any gaseous byproducts.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired functionalized this compound derivative.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the photochemical functionalization.
Diagram 2: Proposed Reaction Mechanism
Caption: Proposed mechanism via a carbene intermediate.
References
Application Notes and Protocols for 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives as HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. The HIV-1 integrase (IN), an essential enzyme for viral replication, represents a clinically validated target for antiretroviral therapy. A promising class of compounds, the 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), has emerged as potent HIV-1 integrase inhibitors.[1][2] Some derivatives also exhibit dual inhibitory activity against the HIV-1 reverse transcriptase (RT) RNase H domain.[1][3]
The primary mechanism of action for these compounds involves the chelation of divalent metal ions (typically Mg2+) within the catalytic core of the HIV-1 integrase active site. This action effectively blocks the crucial strand transfer and 3'-processing steps of viral DNA integration into the host genome.[2][4] Notably, certain HID derivatives, such as MB-76, have demonstrated a high barrier to resistance and maintain activity against HIV-1 variants resistant to first-generation integrase inhibitors like raltegravir.[2]
These application notes provide a comprehensive overview of the use of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives in HIV-1 research, including quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the mechanism of action and experimental workflows.
Data Presentation: Inhibitory Activity of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives
The following tables summarize the quantitative data for various 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives against HIV-1 integrase, RNase H, and in cell-based antiviral assays.
Table 1: In Vitro HIV-1 Integrase and RNase H Inhibitory Activity
| Compound ID | Modification | Target | IC50 (µM) | Reference |
| 1 | Unsubstituted | HIV-1 Integrase | 6.32 | [1] |
| HIV-1 RT RNase H | 5.9 | [1] | ||
| MB-76 | 4-carboxamido, 7-nitro | HIV-1 Integrase | Low Nanomolar | [2] |
| YLC2-155 | Not Specified | HIV-1 RT RNase H | 0.65 | [5] |
| HIV-1 RT Polymerase | 2.6 | [5] | ||
| Compound 27 | 4-(3-phenylpropyl) | HIV-1 Integrase | 2.6 | [6] |
Table 2: Cell-Based Anti-HIV Activity and Cytotoxicity
| Compound ID | Modification | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| MB-76 | 4-carboxamido, 7-nitro | Not Specified | Low Micromolar | Not Specified | Not Specified | [7] |
| Compound Series | 4-carboxamido | Not Specified | Low Micromolar | Not Specified | Not Specified | [4] |
| Compound Series | 4-alkyl/arylalkyl | Not Specified | Not Specified | High Cytotoxicity | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods in the field.
HIV-1 Integrase Strand Transfer (ST) Assay
This assay measures the ability of a compound to inhibit the integration of a donor DNA substrate into a target DNA substrate, catalyzed by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated Donor DNA (mimicking the viral LTR end)
-
Digoxigenin (DIG)-labeled Target DNA
-
Streptavidin-coated magnetic beads or microplates
-
Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)
-
Reporter enzyme substrate (e.g., TMB)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2, 4 µM ZnCl2)
-
Stop Solution (e.g., 0.5 M EDTA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Protocol:
-
Immobilize Donor DNA: Add biotinylated donor DNA to streptavidin-coated wells and incubate to allow binding. Wash to remove unbound DNA.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of the 2-hydroxyisoquinoline-1,3(2H,4H)-dione test compound to the wells and incubate.
-
Strand Transfer Reaction: Add DIG-labeled target DNA to initiate the strand transfer reaction. Incubate at 37°C.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Detection: Wash the wells and add an anti-DIG-HRP antibody. Incubate to allow binding to the integrated DIG-labeled target DNA.
-
Signal Generation: Wash to remove unbound antibody and add the HRP substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
HIV-1 Integrase 3'-Processing (3'-P) Assay
This assay determines the ability of a compound to inhibit the initial step of integration, where the integrase cleaves a dinucleotide from the 3' end of the viral DNA. A real-time PCR-based method is described here.[8][9]
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated HIV-1 LTR substrate (sense strand 3'-biotinylated)
-
Avidin-coated real-time PCR tubes
-
Specific primers and probe for the LTR substrate
-
Real-time PCR master mix
-
Real-time PCR instrument
Protocol:
-
Reaction Setup: In a reaction tube, incubate the biotinylated HIV-1 LTR substrate with recombinant HIV-1 integrase in the presence of serial dilutions of the test compound.
-
Transfer to Avidin-Coated Tube: Transfer the reaction mixture to an avidin-coated real-time PCR tube and incubate to allow binding of the biotinylated DNA.
-
Washing: Wash the tube to remove unprocessed LTR substrate and other reaction components. The cleaved, biotinylated dinucleotide remains bound.
-
Real-Time PCR: Perform real-time PCR on the remaining unprocessed, bound LTR substrate using specific primers and a probe.
-
Data Analysis: An increase in the cycle threshold (Ct) value in the presence of the inhibitor indicates inhibition of 3'-processing, as more unprocessed LTR substrate is available for amplification. Calculate the IC50 value based on the shift in Ct values.
Cell-Based Anti-HIV Assay (MTT Assay)
This assay measures the ability of a compound to protect susceptible cells (e.g., MT-4 T-cells) from HIV-1 induced cell death.
Materials:
-
MT-4 cells
-
HIV-1 viral stock
-
Complete culture medium
-
96-well microtiter plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells for virus control (cells + virus, no compound) and cell control (cells only).
-
Infection: Add a pre-titered amount of HIV-1 stock to the wells containing the test compounds and the virus control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, allowing the virus to replicate and cause cytopathic effects.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration to determine the EC50 (50% effective concentration). A parallel assay without virus is performed to determine the CC50 (50% cytotoxic concentration). The Selectivity Index (SI = CC50/EC50) is then calculated.
Visualizations
Mechanism of Action: HIV-1 Integrase Inhibition
The following diagram illustrates the proposed mechanism of action for 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives as HIV-1 integrase inhibitors.
Caption: Mechanism of HIV-1 integrase inhibition by 2-hydroxyisoquinoline-1,3(2H,4H)-diones via metal chelation.
Experimental Workflow: HIV-1 Integrase Strand Transfer Assay
The diagram below outlines the workflow for the HIV-1 integrase strand transfer assay.
Caption: Workflow for the in vitro HIV-1 integrase strand transfer assay.
Logical Relationship: Drug Discovery and Evaluation Pipeline
This diagram illustrates the logical progression from identifying a lead compound to its preclinical evaluation.
Caption: Drug discovery pipeline for 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives as HIV inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), novel inhibitors of HIV integrase with a high barrier to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as a Novel Class of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 2-Hydroxyisoquinoline-1,3-Dione Active-Site RNase H Inhibitor Binds in Multiple Modes to HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isoquinoline-1,3(2H,4H)-dione Analogs in Cancer Research
Application Note & Protocol
Introduction
The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery due to its diverse biological activities. While specific research on 2-Methylisoquinoline-1,3(2H,4H)-dione in oncology is not extensively documented in publicly available literature, numerous derivatives of the core isoquinoline-1,3(2H,4H)-dione structure have demonstrated potent and varied anticancer properties. These analogs modulate key cellular processes implicated in cancer progression, including protein degradation, cell cycle regulation, and DNA damage repair. This document provides an overview of the application of these derivatives in cancer research, focusing on their mechanisms of action, and provides exemplary protocols for their investigation.
Key Mechanisms of Action in Cancer Research
Derivatives of isoquinoline-1,3(2H,4H)-dione have been shown to exert their anticancer effects through several distinct mechanisms:
-
Cereblon (CRBN) Modulation: Certain derivatives function as modulators of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). By binding to CRBN, these compounds induce the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the Ikaros family zinc finger proteins IKZF1 and IKZF3.[1] The degradation of these transcription factors is detrimental to the survival of multiple myeloma cells, leading to apoptosis and cell cycle arrest.[1]
-
Cyclin-Dependent Kinase 4 (CDK4) Inhibition: A distinct class of isoquinoline-1,3(2H,4H)-dione derivatives has been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[2] CDK4, in complex with cyclin D1, plays a crucial role in the G1 phase of the cell cycle, and its aberrant activity is a hallmark of many cancers.[2] Selective inhibition of CDK4 can lead to cell cycle arrest and prevent tumor cell proliferation.[2]
-
General Cytotoxicity: Various 2-arylisoquinoline-1,3(2H,4H)-dione derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of skin, lung, and prostate origin.[3] While the precise molecular targets for some of these compounds are still under investigation, their ability to induce cancer cell death underscores the potential of this chemical scaffold in developing novel chemotherapeutic agents.
Data Presentation
The following table summarizes the in vitro activity of representative isoquinoline-1,3(2H,4H)-dione derivatives from published studies.
| Compound Class | Specific Derivative Example | Target/Assay | Cell Line(s) | IC50 / Activity | Reference |
| Cereblon Modulators | 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative (Compound 10a) | Antiproliferative | NCI-H929 (Multiple Myeloma) | 2.25 µM | [1] |
| Antiproliferative | U2932 | 5.86 µM | [1] | ||
| TNF-α Inhibition | LPS-stimulated PBMC | 0.76 µM | [1] | ||
| CRBN Binding (TR-FRET) | - | 4.83 µM | [1] | ||
| CDK4 Inhibitors | 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives | CDK4 Inhibition | - | Potent and selective over CDK1/2 | [2] |
| Cytotoxic Agents | 2-arylisoquinoline-1,3(2H,4H)-diones (Compound 1b) | Cytotoxicity | A431, A549, PC3 | Higher activity than other tested derivatives | [3] |
| In vivo tumor growth | PANC-1 xenograft | Potential inhibition of tumor growth | [3] |
Mandatory Visualization
Caption: General experimental workflow for the evaluation of isoquinoline-1,3(2H,4H)-dione derivatives.
Caption: Signaling pathway for Cereblon-modulating isoquinoline-1,3(2H,4H)-dione derivatives.
Caption: Signaling pathway for CDK4-inhibiting isoquinoline-1,3(2H,4H)-dione derivatives.
Experimental Protocols
1. Antiproliferative Activity Assessment (CCK8 Assay)
This protocol is adapted from the methodology used for evaluating cereblon-modulating isoquinoline-dione derivatives.[1]
-
Cell Seeding: Plate cancer cells (e.g., NCI-H929) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of each dilution to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
CCK8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is relevant for assessing the effects of CDK4 inhibitors or other compounds that may induce cell cycle arrest.[1]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
3. Western Blotting for Protein Degradation
This protocol is essential for confirming the mechanism of action of cereblon-modulating compounds.[1]
-
Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The isoquinoline-1,3(2H,4H)-dione scaffold represents a versatile platform for the development of novel anticancer agents with diverse mechanisms of action. The ability of its derivatives to induce targeted protein degradation, inhibit key cell cycle kinases, and exert broad cytotoxic effects highlights its potential in oncology. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to explore the therapeutic utility of this promising class of compounds. Further investigation into the structure-activity relationships and specific molecular targets of these compounds is warranted to advance their development as clinical candidates.
References
Application Notes and Protocols: Derivatization of 2-Methylisoquinoline-1,3(2H,4H)-dione for Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-Methylisoquinoline-1,3(2H,4H)-dione, a versatile scaffold in medicinal chemistry. This document details synthetic protocols for the preparation of bioactive derivatives, summarizes their biological activities with quantitative data, and provides established experimental protocols for key bioactivity assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of action and experimental design.
Introduction
The isoquinoline-1,3(2H,4H)-dione core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The substitution at the N-2 position with a methyl group to form this compound provides a key starting point for further derivatization, particularly at the C4 position. These modifications have led to the development of potent inhibitors of various enzymes and cellular processes, making this class of compounds a significant area of interest for therapeutic agent development.[5][6][7]
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the quantitative biological activity data for various derivatives of this compound.
Table 1: Anticancer Activity of 2-Arylisoquinoline-1,3(2H,4H)-dione Derivatives [5]
| Compound ID | R Group | Cell Line | IC50 (µM) |
| 1a | 2-acetylaminobenzothiazol-6-yl | A431 | >50 |
| A549 | >50 | ||
| PC3 | >50 | ||
| 1b | 2-(4-chlorobenzoyl)aminobenzothiazol-6-yl | A431 | 15.6 |
| A549 | 12.5 | ||
| PC3 | 18.7 | ||
| 1g | 4-chlorophenyl | A431 | >50 |
| A549 | >50 | ||
| PC3 | >50 |
Table 2: Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses [6]
| Compound ID | R1 | R2 | R3 | Virus Strain | EC50 (µM) | CC50 (µM) |
| 1 | OMe | OMe | 6-ethylbenzo[d][1][8]dioxol-5-yl | A/PR/8/34 | 0.2 | 39.0 |
| A/HK/8/68 | 0.6 | |||||
| B/Lee/40 | 0.4 | |||||
| 17 | H | H | 2-formyl-4,5-dimethoxyphenyl | A/PR/8/34 | 5.8 | 109.0 |
| A/HK/8/68 | 36.8 | |||||
| B/Lee/40 | >50 |
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylisoquinoline-1,3(2H,4H)-diones[5]
This protocol describes a general method for the synthesis of 2-arylisoquinoline-1,3(2H,4H)-diones from homophthalic anhydride and substituted anilines.
Materials:
-
Homophthalic anhydride
-
Substituted aniline (e.g., 2-acylaminobenzothiazolyl-6-amine or other substituted anilines)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
To a solution of homophthalic anhydride (1.0 eq) in glacial acetic acid, add the substituted aniline (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the desired 2-arylisoquinoline-1,3(2H,4H)-dione.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Cell Viability (MTT) Assay for Anticancer Activity[1][11][12][13]
This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, A549, PC3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 3: In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay[10][14][15][16]
This protocol describes a cell-free assay to measure the inhibition of the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA (mimicking viral DNA end)
-
Digoxigenin-labeled target DNA (mimicking host DNA)
-
Streptavidin-coated 96-well plates
-
Assay buffer
-
Wash buffer
-
Anti-digoxigenin-HRP antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Immobilize the biotinylated donor DNA onto the streptavidin-coated 96-well plate.
-
Wash the plate to remove unbound DNA.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.
-
Add serial dilutions of the this compound derivatives to the wells. Include a no-inhibitor control.
-
Initiate the strand transfer reaction by adding the digoxigenin-labeled target DNA and incubate.
-
Wash the wells to remove unbound target DNA.
-
Add anti-digoxigenin-HRP antibody and incubate.
-
After washing, add TMB substrate and allow color to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of HIV-1 Integrase Inhibition.
Caption: CDK4 Inhibition Pathway in Cell Cycle Control.
Caption: Workflow for Anticancer Bioactivity Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione.
Troubleshooting Guide
Low yield is a common challenge in organic synthesis. This guide addresses specific issues that may be encountered during the N-methylation of homophthalimide to produce this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete deprotonation of homophthalimide: The acidity of the N-H bond in homophthalimide requires a sufficiently strong base to generate the nucleophilic anion for the subsequent methylation reaction.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent play a crucial role in the efficiency of the N-alkylation.
-
Moisture in the reaction: Water can quench the base and the anionic intermediate, leading to reduced product formation.
-
Side reactions: Competing reactions, such as O-alkylation or reaction of the methylating agent with the solvent, can consume starting materials and reduce the yield of the desired N-methylated product.[1]
-
Issues with starting materials: The purity of homophthalimide and the methylating agent is critical. Impurities can interfere with the reaction.
-
Inefficient purification: Product loss during workup and purification can significantly impact the final isolated yield.
Q2: I am observing a side product that I suspect is the O-alkylated isomer. How can I minimize its formation?
A2: The formation of the O-alkylated product is a known side reaction in the alkylation of amides and imides.[1] To favor N-alkylation over O-alkylation:
-
Choice of Solvent: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.[2]
-
Counterion Effects: The choice of base can influence the reactivity of the ambident anion. Bases that lead to a "softer" anionic character may favor N-alkylation.
-
Hard and Soft Acid-Base (HSAB) Theory: Methyl iodide is considered a soft electrophile and is expected to preferentially react at the softer nitrogen atom.[3]
Q3: How can I optimize the reaction conditions to improve the yield?
A3: Systematic optimization of reaction parameters is key. Consider the following:
-
Base Selection: Stronger bases can lead to more complete deprotonation. However, very strong bases might promote side reactions. A comparison of common bases is provided in the data section.
-
Solvent Choice: The solvent should be dry and capable of dissolving the starting materials and intermediates. Polar aprotic solvents are generally preferred for SN2 reactions.
-
Temperature Control: While heating can increase the reaction rate, it can also promote side reactions. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of the product with prolonged heating.
Q4: What is the best way to purify the final product?
A4: Purification is crucial for obtaining a high-purity product and can impact the final yield. Common purification methods include:
-
Recrystallization: This is an effective method for purifying solid compounds. A suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) should be determined experimentally.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[4]
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of this compound based on general principles of N-alkylation of imides.
Table 1: Effect of Base on N-Alkylation Yield
| Base | pKa of Conjugate Acid | Expected Yield | Remarks |
| Potassium Carbonate (K₂CO₃) | 10.3 | Moderate | A mild and commonly used base. May require heating for complete reaction.[5][6] |
| Sodium Hydride (NaH) | ~35 | High | A strong, non-nucleophilic base that provides irreversible deprotonation. Requires anhydrous conditions.[7] |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | High | Often provides higher yields in N-alkylation due to the "cesium effect," which involves better solvation of the carbonate and a more reactive "naked" anion.[8] |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | Moderate to High | A strong, non-nucleophilic organic base. |
Table 2: Effect of Solvent on N-Alkylation Yield
| Solvent | Polarity | Expected Yield | Remarks |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solvent for SN2 reactions, effectively solvates cations.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, promotes SN2 reactions.[2] |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate to High | A good alternative to DMF and DMSO. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Low to Moderate | Less effective at solvating the ionic intermediates, may lead to slower reaction rates. |
| Acetone | Polar Aprotic | Moderate | Can be used, but its lower boiling point might require longer reaction times or sealed tube conditions.[5] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Synthesis of this compound
Materials:
-
Homophthalimide
-
Methyl iodide (MeI)[9]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homophthalimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford the pure this compound.[4]
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low reaction yield.
Potential Side Reaction: O-Alkylation
Caption: Competing N- and O-alkylation pathways.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 9. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Synthesis of Isoquinoline-1,3-diones from Benzamides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of isoquinoline-1,3-diones from benzamide precursors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of isoquinoline-1,3-diones, focusing on the formation of common side products.
Table 1: Common Side Products and Their Mitigation Strategies
| Side Product | Potential Cause(s) | Recommended Solution(s) | Relevant Reaction(s) |
| Styrene Derivatives | Retro-Ritter Reaction: Formation of a stable nitrilium ion intermediate, which can eliminate to form a styrene. This is particularly prevalent at elevated temperatures.[1] | - Lower Reaction Temperature: If synthetically feasible, reducing the reaction temperature can disfavor the elimination pathway. - Use of Nitrile as Solvent: Employing a nitrile solvent can shift the equilibrium away from the retro-Ritter product.[1] - Alternative Activating Agents: Use of oxalyl chloride can form an N-acyliminium intermediate, avoiding the formation of the nitrilium species prone to elimination.[1] | Bischler-Napieralski Reaction |
| Regioisomers | Multiple Reactive Sites: The presence of multiple ortho positions on the benzamide available for cyclization, especially with certain substituent patterns.[2] | - Choice of Directing Group: Utilize a directing group on the benzamide that favors cyclization at the desired position. - Steric Hindrance: Introduce bulky substituents to sterically block the undesired cyclization site. - Milder Reaction Conditions: Employing milder Lewis acids and lower temperatures can enhance regioselectivity. | Bischler-Napieralski & Pictet-Spengler type reactions |
| Starting Material (Benzamide) | Incomplete Reaction: Insufficient reaction time, temperature, or inadequate activation of the benzamide. | - Increase Reaction Time/Temperature: Monitor the reaction by TLC and ensure it goes to completion. - Stronger Activating Agent: Consider using a more potent Lewis acid or activating agent. - Check Reagent Purity: Ensure all starting materials and reagents are pure and anhydrous. | All cyclization reactions |
| Hydrolysis Products (e.g., Benzoic Acid, Amine) | Presence of Water: The reaction is sensitive to moisture, leading to the hydrolysis of the benzamide starting material or the isoquinoline-1,3-dione product. | - Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). - Purify Solvents: Ensure all solvents are properly dried before use. | All cyclization reactions |
| Dimerized Products | Oxidative Coupling: Certain reaction conditions, particularly with transition metal catalysts, can promote the dimerization of the benzamide starting material. | - Optimize Catalyst and Ligands: Screen different catalyst and ligand combinations to disfavor the dimerization pathway. - Control Reaction Stoichiometry: Precise control of the stoichiometry of reactants and additives can minimize side reactions. | Transition-metal catalyzed reactions |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of isoquinoline-1,3-diones from benzamides?
A1: The most frequently encountered side products include styrene derivatives (arising from a retro-Ritter reaction), regioisomers (if the benzamide has multiple possible cyclization sites), unreacted starting material, and hydrolysis products such as the corresponding benzoic acid and amine.[1][2] In some cases, particularly with transition metal catalysis, dimerization of the benzamide can also occur.
Q2: How can I minimize the formation of styrene byproducts in a Bischler-Napieralski type reaction?
A2: Styrene formation is a common issue in Bischler-Napieralski reactions and proceeds via a retro-Ritter mechanism.[1] To minimize this, you can:
-
Lower the reaction temperature: This often disfavors the elimination pathway.
-
Use a nitrile as the solvent: This can shift the reaction equilibrium away from the styrene product.[1]
-
Employ alternative activating agents: Reagents like oxalyl chloride can promote the formation of an N-acyliminium intermediate, which is less prone to elimination than the nitrilium ion.[1]
Q3: My reaction is not proceeding to completion, and I'm recovering a significant amount of my starting benzamide. What should I do?
A3: Incomplete conversion can be due to several factors. Consider the following troubleshooting steps:
-
Increase reaction time and/or temperature: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction duration and temperature.
-
Use a more effective activating agent: If you are using a mild Lewis acid, switching to a stronger one (e.g., P₂O₅ in refluxing POCl₃) might be necessary, especially for less reactive benzamides.[3]
-
Ensure anhydrous conditions: Any moisture in the reaction can consume your reagents and hinder the reaction. Use properly dried glassware and anhydrous solvents.
Q4: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the cyclization?
A4: Achieving high regioselectivity is crucial when the benzamide substrate has more than one ortho position available for cyclization. To improve this:
-
Utilize a directing group: The choice of the N-substituent on the benzamide can direct the cyclization to a specific position.
-
Introduce steric hindrance: A bulky substituent can be strategically placed on the aromatic ring to block one of the potential cyclization sites.
-
Optimize reaction conditions: Milder reaction conditions, including the use of less aggressive Lewis acids and lower temperatures, can often lead to higher regioselectivity.[2]
Q5: What are the best practices for purifying isoquinoline-1,3-diones from the common side products?
A5: Purification of isoquinoline-1,3-diones typically involves a combination of techniques:
-
Aqueous workup: A standard aqueous workup can help remove water-soluble impurities and unreacted acidic or basic reagents.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an effective method for purification.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the specific polarity of your product and impurities as determined by TLC.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione from N-Methylphthalamic Acid
This protocol describes the cyclization of an N-substituted phthalamic acid, a derivative of a benzamide, to form an isoquinoline-1,3-dione.
Materials:
-
N-Methylphthalamic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Toluene
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methylphthalamic acid (1 equivalent), anhydrous sodium acetate (0.2 equivalents), and acetic anhydride (3 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted starting material and acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Visualizations
Troubleshooting Workflow for Isoquinoline-1,3-dione Synthesis
Caption: Troubleshooting workflow for identifying and resolving common issues in isoquinoline-1,3-dione synthesis.
Reaction Pathway and Potential Side Reactions
Caption: General reaction pathway for the synthesis of isoquinoline-1,3-diones from benzamides and common side reactions.
References
Technical Support Center: 2-Methylisoquinoline-1,3(2H,4H)-dione Purification
Welcome to the technical support center for the purification of 2-Methylisoquinoline-1,3(2H,4H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities I might encounter in my crude sample?
A2: Impurities can originate from starting materials, side-products, or degradation. Common impurities may include unreacted N-methylamine, homophthalic acid, or by-products from the cyclization reaction. Incomplete reactions can also leave starting materials in your crude product.
Q3: My purified this compound appears to be degrading. What are the potential causes?
A3: this compound can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Prolonged exposure to high temperatures during purification can also lead to degradation. It is advisable to use mild purification conditions and thoroughly dry the final product.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is typically a white to off-white solid. The presence of color may indicate residual impurities.
Troubleshooting Guides
This section provides solutions to specific problems you may face during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Possible Causes:
-
Compound streaking on the column: This can be due to poor solubility in the mobile phase or interactions with the silica gel.
-
Co-elution with a close-running impurity: The polarity of the impurity may be very similar to your product.
-
Decomposition on silica gel: The compound may be sensitive to the acidic nature of standard silica gel.
Solutions:
-
Optimize the solvent system: A table of common solvent systems is provided below. Experiment with different ratios to achieve good separation (a difference in Rf values of at least 0.2).
-
Use a different stationary phase: Consider using neutral or basic alumina, or a different type of silica gel.
-
Pre-adsorb the crude material: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent. This dry-loaded sample can then be evenly applied to the column.
Issue 2: Oily Product Instead of a Crystalline Solid After Purification
Possible Causes:
-
Residual solvent: The product may not be completely dry.
-
Presence of a low-melting impurity: A persistent impurity can prevent your product from crystallizing.
-
Product is an oil at room temperature: While typically a solid, a highly impure sample may present as an oil.
Solutions:
-
Thorough drying: Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can often induce crystallization and wash away soluble impurities.
-
Re-purification: If trituration fails, a second round of purification using a different method (e.g., recrystallization if column chromatography was used initially) may be necessary.
Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent
Problem: The compound is either too soluble or insoluble in common solvents.
Solution:
-
Use a solvent pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Data Presentation
Table 1: Solubility of Isoquinoline-1,3(2H,4H)-dione Derivatives in Common Solvents
| Solvent | Solubility of Related Compounds | Expected Solubility of this compound |
| Acetone | Soluble[1] | Soluble |
| Ethyl Acetate | Soluble[2] | Soluble |
| Dichloromethane | Soluble | Soluble |
| Methanol | Sparingly Soluble to Soluble | Sparingly Soluble to Soluble |
| Ethanol | Sparingly Soluble | Sparingly Soluble |
| Hexanes | Insoluble | Insoluble |
| Petroleum Ether | Insoluble | Insoluble |
| Water | Sparingly Soluble | Sparingly Soluble |
Note: This table is based on data for structurally similar compounds and provides an expected solubility profile. Experimental verification is recommended.
Table 2: Typical Column Chromatography Parameters for Isoquinoline-1,3(2H,4H)-dione Derivatives
| Stationary Phase | Mobile Phase System | Typical Ratio (v/v) | Reference |
| Silica Gel | Petroleum Ether / Ethyl Acetate | 3:1 | [3] |
| Silica Gel | Hexane / Ethyl Acetate | Gradient | - |
| Silica Gel | Dichloromethane / Methanol | 98:2 | - |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., petroleum ether/ethyl acetate 3:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use the dry-loading method described in the troubleshooting section. Carefully load the sample onto the top of the silica bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be adjusted to allow for proper separation.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization (refer to Table 1 and troubleshooting guide).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for low yield in column chromatography.
References
- 1. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 3,4-Isoquinoline-1,3(2H,4H)-dione synthesis [organic-chemistry.org]
- 3. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione
Welcome to the technical support center for the synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione, a key intermediate for researchers, scientists, and professionals in drug development. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you improve reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is low. What are the primary causes and how can I improve it?
A1: Low yields in this synthesis often stem from suboptimal reaction conditions or the presence of side reactions. The most common synthetic route involves the condensation of homophthalic anhydride with methylamine. Key factors to consider for yield improvement are:
-
Reaction Temperature: The thermal condensation of homophthalic anhydride and methylamine requires elevated temperatures to drive the reaction to completion. However, excessively high temperatures can lead to decomposition. A systematic optimization of the reaction temperature is recommended.
-
Solvent Choice: While the reaction can be run neat (without solvent), using a high-boiling point, inert solvent like glacial acetic acid can improve solubility and heat transfer, leading to higher yields.
-
Water Removal: The condensation reaction produces water as a byproduct. Efficient removal of water, for instance by using a Dean-Stark apparatus, can shift the equilibrium towards the product and improve the yield.
-
Purity of Reagents: Ensure that the homophthalic anhydride and methylamine solution are of high purity. Impurities can interfere with the reaction.
Q2: I am observing significant amounts of a white, insoluble byproduct, especially when using a base. What is it and how can I prevent its formation?
A2: The observed byproduct is likely a dimer of homophthalic anhydride. Homophthalic anhydride is known to dimerize under the influence of a base. This dimerization competes with the desired reaction with methylamine, thereby reducing the yield of the target product.[1]
-
Prevention Strategy:
-
Avoid Strong Bases: If a base is used to facilitate the reaction, opt for a weaker, non-nucleophilic base. Strong bases are known to promote the dimerization of homophthalic anhydride.
-
Use of N-Methylimidazole (NMI): NMI has been shown to be an effective promoter for the reaction of homophthalic anhydride with imines, improving the yield of the desired cycloadduct while suppressing side reactions.[2][3][4] Consider using a catalytic amount of NMI.
-
Control Reaction Conditions: The dimerization is often slower than the reaction with the amine.[1] Running the reaction at an optimized temperature and for an appropriate duration can favor the formation of the desired product.
-
Q3: The reaction mixture has turned into a thick, unmanageable tar. What can I do?
A3: Tar formation is often a result of polymerization or decomposition of starting materials and products at high temperatures or with prolonged reaction times.
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to avoid overheating and decomposition.
-
Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.
-
Q4: My purification by recrystallization is resulting in a low recovery of the final product. What can I do to improve this?
A4: Low recovery during recrystallization can be due to the high solubility of the product in the chosen solvent or the presence of impurities that inhibit crystallization.
-
Optimization of Recrystallization:
-
Solvent System: Experiment with different solvent systems. A common and effective solvent for recrystallizing isoquinoline-1,3-dione derivatives is a mixture of petroleum ether and ethyl acetate.[1]
-
Cooling Rate: Allow the solution to cool slowly to form larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.
-
Data Presentation: Comparison of Reaction Conditions
Optimizing reaction conditions is crucial for maximizing the yield of this compound. Below is a summary of yields reported for analogous N-alkylation reactions, which can serve as a guide for your experiments.
| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | 70 | 1.5 - 2 h | ~80 | [5] |
| Methyl Iodide | K₂CO₃ (Microwave) | DMF | Not specified | 3 min | 95 | [5] |
| Alkyl Bromide | K₂CO₃ / TBAB | DMF | Room Temp. | 48 h | ~80 | [5] |
| Methanol | KOtBu / Ir(III) Complex | Toluene | 120 | 24 h | >80 | [6] |
Note: The data presented is for the N-methylation of isatin and other amines, which are structurally related and provide a valuable reference for optimizing the synthesis of this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below.
Protocol 1: Direct Condensation of Homophthalic Anhydride and Methylamine
This method is a straightforward approach involving the direct reaction of the starting materials.
Reagents and Materials:
-
Homophthalic anhydride
-
Methylamine solution (e.g., 40% in water)
-
Glacial acetic acid (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser (or Dean-Stark apparatus)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add homophthalic anhydride (1.0 equivalent).
-
Add glacial acetic acid to provide a stirrable mixture (optional).
-
Slowly add methylamine solution (1.1 equivalents) to the flask with stirring.
-
Equip the flask with a reflux condenser (or a Dean-Stark apparatus to remove water).
-
Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Wash the crude product with water and dry it.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture).
Protocol 2: N-Alkylation of Isoquinoline-1,3(2H,4H)-dione (Homophthalimide)
This two-step method involves the initial synthesis of homophthalimide followed by N-methylation.
Step 1: Synthesis of Isoquinoline-1,3(2H,4H)-dione (Homophthalimide)
-
This can be achieved by reacting homophthalic anhydride with ammonia or a suitable ammonia source.
Step 2: N-Methylation Reagents and Materials:
-
Isoquinoline-1,3(2H,4H)-dione (Homophthalimide)
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve Isoquinoline-1,3(2H,4H)-dione (1.0 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.3 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.2 - 4.0 equivalents) to the reaction mixture.[5]
-
Heat the reaction mixture to 70°C and stir for 1.5 to 2 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with DMF.
-
Remove the DMF from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Visualizations
Synthesis Pathway of this compound
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-Methylisoquinoline-1,3(2H,4H)-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Methylisoquinoline-1,3(2H,4H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a heterocyclic compound, is anticipated to have low aqueous solubility due to its predominantly hydrophobic aromatic structure. Its solubility is expected to be higher in organic solvents. The dione functional group may offer some potential for hydrogen bonding, but the N-methylation reduces its hydrogen-bonding donor capability compared to the parent isoquinoline-1,3(2H,4H)-dione.
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
A2: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally effective for dissolving compounds of this nature. Other organic solvents like methanol, ethanol, and acetone may also be suitable, though the solubility might be lower compared to DMSO or DMF.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized into physical and chemical modifications.[1] Key strategies include:
-
pH Adjustment: Modifying the pH of the aqueous solution.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[2][3]
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate the compound.
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes.[4]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.[4][5]
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or nanonization.[2][3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My compound, this compound, is precipitating out of my aqueous buffer during my cell-based assay.
-
Possible Cause: The concentration of the compound exceeds its solubility limit in the final assay buffer, especially if a stock solution in an organic solvent is diluted into the aqueous medium.
-
Solutions:
-
Decrease the Final Concentration: Determine the maximum solubility of your compound in the final assay buffer and work below this concentration.
-
Optimize Co-solvent Percentage: If using a co-solvent like DMSO, ensure the final concentration of the co-solvent is as low as possible while maintaining solubility, as high concentrations can be toxic to cells. A typical starting point is to keep the final DMSO concentration below 0.5%.
-
Utilize a Different Solubilization Technique: Consider pre-complexing the compound with a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the assay medium.
-
Issue 2: I am observing poor oral bioavailability of this compound in my animal studies.
-
Possible Cause: Low aqueous solubility often leads to poor dissolution in the gastrointestinal tract, which in turn limits absorption and bioavailability.[1]
-
Solutions:
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Formulate the compound with a mixture of water-miscible solvents like polyethylene glycol (PEG) 400 and water.[1]
-
Surfactants: Use surfactants like Tween 80 or Cremophor EL to improve wetting and micellar solubilization.
-
Solid Dispersions: Prepare a solid dispersion of the compound with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[4][5]
-
-
Particle Size Reduction: Micronize or nanosize the compound to increase its surface area and dissolution rate.[2][3]
-
Quantitative Data Summary
The following tables provide hypothetical quantitative data to illustrate the impact of different solubilization methods on a poorly soluble compound like this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water (pH 7.4) | < 0.01 |
| Ethanol | 5.2 |
| Methanol | 3.8 |
| Acetone | 12.5 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Dimethylformamide (DMF) | > 100 |
Table 2: Effect of Co-solvents on Aqueous Solubility
| Co-solvent System (v/v) | Apparent Solubility (µg/mL) |
| 100% Water | < 1 |
| 10% Ethanol in Water | 15 |
| 20% Ethanol in Water | 45 |
| 10% PEG 400 in Water | 25 |
| 20% PEG 400 in Water | 70 |
| 1% DMSO in Water | 5 |
Table 3: Impact of pH on Aqueous Solubility
| pH | Apparent Solubility (µg/mL) |
| 3.0 | 1.5 |
| 5.0 | 1.2 |
| 7.4 | < 1 |
| 9.0 | < 1 |
| 11.0 | 2.8 |
Note: The isoquinoline-1,3-dione scaffold lacks a strongly basic nitrogen for significant protonation and solubility increase at low pH. The slight increase at high pH might be due to the potential for enolate formation.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the equilibrium solubility.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
-
Select a hydrophilic carrier, such as polyvinylpyrrolidone K30 (PVP K30).
-
Weigh the desired amounts of this compound and the carrier (e.g., in a 1:4 drug-to-carrier ratio).
-
Dissolve both the compound and the carrier in a suitable common volatile solvent, such as methanol or a mixture of dichloromethane and methanol.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for its dissolution properties and physical state (amorphous or crystalline) using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[6]
Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Logical relationship for enhancing bioavailability.
References
Stability of 2-Methylisoquinoline-1,3(2H,4H)-dione under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methylisoquinoline-1,3(2H,4H)-dione under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound are susceptibility to hydrolysis (especially under basic conditions), oxidation, and potential photodegradation. The imide functionality is the most likely site of hydrolytic cleavage.
Q2: What are the likely degradation products of this compound under hydrolytic conditions?
A2: Under hydrolytic conditions, particularly basic hydrolysis, the imide ring is expected to open, yielding N-methylhomophthalamic acid. Further hydrolysis could potentially lead to homophthalic acid and methylamine.[1][2]
Q3: Is this compound sensitive to oxidation?
A3: Yes, the homophthalimide ring system can be susceptible to oxidation. Oxidation may occur at the benzylic C4 position, potentially leading to the formation of a hydroxylated derivative (4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione).[3][4] In the presence of strong oxidizing agents, further degradation of the aromatic ring system is possible.
Q4: What is the expected stability of this compound under photolytic stress?
A4: Compounds with aromatic and carbonyl functionalities can be susceptible to photodegradation.[5] For N-methylphthalimide, a related compound, photoreduction has been observed.[1][6] Therefore, it is advisable to protect solutions of this compound from prolonged exposure to light, especially UV light.
Q5: How should I store solutions of this compound to minimize degradation?
A5: For optimal stability, solutions should be prepared fresh. If storage is necessary, it is recommended to store them at low temperatures (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. For aqueous solutions, buffering to a slightly acidic to neutral pH may enhance stability against base-catalyzed hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low yield or formation of side products in a reaction. | Degradation of the starting material under the reaction conditions. | - Perform a control experiment to assess the stability of this compound under the reaction conditions without other reagents.- Analyze the reaction mixture for potential degradation products (e.g., by LC-MS).- If degradation is observed, consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time, different solvent, or pH adjustment). |
| Discoloration of the compound or its solution over time. | Oxidative degradation or photodecomposition. | - Store the compound and its solutions protected from light and air.- Use degassed solvents for preparing solutions.- Consider adding an antioxidant if compatible with the experimental setup. |
| Inconsistent results between experimental runs. | pH-dependent instability or variable exposure to light and oxygen. | - Ensure consistent pH of the reaction mixture, especially if aqueous solutions are used.- Standardize the handling and storage procedures for the compound and its solutions to minimize variations in light and air exposure. |
| Precipitation observed in solution upon storage. | Degradation to less soluble products or low kinetic solubility. | - Analyze the precipitate to identify its composition.- Prepare fresh solutions for each experiment.- If solubility is an issue, consider using a co-solvent system, but verify the stability of the compound in the chosen solvent mixture. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify the potential degradation products and pathways of a drug substance.[7][8][9] The following are generalized protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Data Presentation: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Concentration/Temperature | Duration | Potential Degradation Product |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N - 1 N | 24 - 72 hours | N-methylhomophthalamic acid |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 N - 1 N | 1 - 24 hours | N-methylhomophthalamic acid, Homophthalic acid, Methylamine |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | 24 - 72 hours | 4-Hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, Ring-opened products |
| Thermal Degradation | Dry Heat | 60°C - 80°C | 24 - 72 hours | Varies, depends on decomposition pathway |
| Photolytic Degradation | UV and/or Visible Light | ICH Q1B specified conditions | 24 - 72 hours | Photoreduction products, other complex degradants |
Detailed Methodologies
1. Acidic Hydrolysis
-
Objective: To assess the stability of the compound in acidic conditions.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, 72 hours).
-
Neutralize the aliquots with an appropriate base (e.g., 0.1 N NaOH) before analysis.
-
Analyze the samples by a stability-indicating method (e.g., HPLC-UV/MS).
-
2. Basic Hydrolysis
-
Objective: To evaluate the stability of the compound in basic conditions.
-
Procedure:
-
Prepare a solution of this compound as described for acidic hydrolysis.
-
Add an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C), as imide hydrolysis can be rapid.
-
Withdraw aliquots at shorter time intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate acid (e.g., 0.1 N HCl) before analysis.
-
Analyze the samples by a stability-indicating method.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an appropriate volume of hydrogen peroxide solution to achieve a final concentration of 3-30%.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, 72 hours).
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Quench the reaction if necessary (e.g., by adding sodium bisulfite) before analysis.
-
Analyze the samples by a stability-indicating method.
-
4. Thermal Degradation
-
Objective: To assess the stability of the compound under thermal stress.
-
Procedure:
-
Place the solid compound in a controlled temperature oven (e.g., 60°C or 80°C).
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For solution stability, prepare a solution of the compound in a suitable solvent and incubate at a controlled temperature.
-
Withdraw samples at specified time points (e.g., 0, 24, 48, 72 hours).
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For solid samples, dissolve in a suitable solvent before analysis.
-
Analyze the samples by a stability-indicating method.
-
5. Photolytic Degradation
-
Objective: To evaluate the photostability of the compound.
-
Procedure:
-
Expose a solution of the compound (and the solid compound as a parallel experiment) to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Maintain a control sample in the dark at the same temperature.
-
Withdraw samples at specified time points.
-
Analyze the samples by a stability-indicating method.
-
Visualizations
Logical Workflow for Stability Troubleshooting
References
- 1. Buy N-Methylphthalimide | 550-44-7 [smolecule.com]
- 2. youtube.com [youtube.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. N-Methylphthalimide | 550-44-7 [chemicalbook.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijisrt.com [ijisrt.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Preventing side reactions in photochemical functionalization
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions in photochemical functionalization experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during photochemical reactions, offering potential causes and solutions to help you optimize your experimental outcomes.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incorrect Wavelength: The light source wavelength may not overlap with the absorbance spectrum of the photosensitizer or reactant.[1] 2. Insufficient Light Intensity: The photon flux may be too low to drive the reaction efficiently. 3. Poor Light Penetration: High concentrations of reactants or photosensitizers can lead to inner filter effects, where light is absorbed at the surface of the reaction vessel and does not penetrate the entire solution.[2] 4. Degradation of Reactants or Products: The starting materials or products may be unstable under the reaction conditions and decompose upon prolonged exposure to light.[2][3] 5. Presence of Quenchers: Dissolved oxygen or other impurities can quench the excited state of the photosensitizer or reactive intermediates.[4] 6. Reversible Reaction: The photochemical reaction may be reversible, leading to a photostationary state with a low concentration of the desired product.[5] | 1. Match Light Source to Absorbance: Ensure the emission spectrum of your lamp overlaps with the absorption maximum of the light-absorbing species.[1] 2. Increase Light Intensity: Use a more powerful lamp or move the reaction vessel closer to the light source. However, be cautious of potential photodegradation at very high intensities. 3. Optimize Concentration and Reactor Design: Use a more dilute solution or a reactor with a shorter path length (e.g., a flow reactor) to improve light penetration.[2][6] 4. Monitor Reaction and Limit Irradiation Time: Follow the reaction progress using techniques like TLC or NMR and stop the reaction once the starting material is consumed to prevent product decomposition.[4] 5. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before and during the reaction.[4] 6. Alter Reaction Conditions: Adjusting the temperature, solvent, or adding a trapping agent for the product can sometimes shift the equilibrium. |
| Poor Selectivity (Formation of Multiple Products) | 1. Multiple Reactive Sites: The substrate may have multiple sites that can react under the photochemical conditions. 2. Over-irradiation: Prolonged exposure to light can lead to secondary photochemical reactions of the desired product.[2] 3. Non-selective Reactive Intermediates: The reactive species generated (e.g., radicals) may not be selective towards the desired reaction pathway. 4. Thermal Side Reactions: Heat generated by the light source can induce thermal side reactions. | 1. Use Directing Groups: Employ directing groups on your substrate to favor reaction at a specific site. 2. Optimize Reaction Time: Carefully monitor the reaction and minimize the irradiation time to reduce the formation of byproducts from the desired product.[2] 3. Tune Reaction Conditions: Modifying the solvent, temperature, or photosensitizer can alter the reactivity and selectivity of the intermediates.[7][8] 4. Improve Cooling: Ensure efficient cooling of the reaction vessel to minimize thermal effects. Using a flow reactor can also help with temperature control.[6] |
| Product Decomposition | 1. Photodegradation: The product itself may absorb light at the irradiation wavelength and undergo further photochemical reactions or decomposition.[3][9] 2. Reaction with Byproducts: Reactive byproducts generated during the reaction can react with and degrade the desired product. 3. Instability to Air or Moisture: The product may be sensitive to air or moisture, especially during workup. | 1. Use a Light Filter: If the product absorbs at the irradiation wavelength, use a filter to block those wavelengths once the reaction is complete. 2. Optimize Reaction Conditions: Adjusting the reaction conditions (e.g., solvent, temperature) may suppress the formation of reactive byproducts. 3. Inert Atmosphere Workup: Perform the reaction workup under an inert atmosphere if the product is known to be sensitive. |
| Reaction Fails to Scale Up | 1. Light Penetration Issues: The Beer-Lambert law dictates that light penetration decreases with increasing path length, making it difficult to irradiate large volumes uniformly in batch reactors.[2][10] 2. Heat Dissipation Problems: Larger reaction volumes can lead to inefficient heat dissipation, causing thermal side reactions. 3. Mass Transfer Limitations: In heterogeneous photochemical reactions, mass transfer limitations can become more pronounced at a larger scale. | 1. Utilize Flow Chemistry: Continuous flow reactors with small internal diameters offer a short path length for light, ensuring uniform irradiation even at larger scales.[2][6] 2. Employ Efficient Cooling: Use a reactor with a high surface-area-to-volume ratio, such as a flow reactor, to ensure efficient heat removal.[6] 3. Improve Mixing: Ensure vigorous stirring or use a flow reactor to improve mass transfer. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right photosensitizer for my reaction?
A1: The ideal photosensitizer should have a high absorption cross-section at the wavelength of your light source, a high quantum yield for the desired process (e.g., intersystem crossing to the triplet state), and be photochemically stable under the reaction conditions.[11] Its excited-state energy and redox potentials should also be suitable for activating your substrate.
Q2: What is the role of the solvent in a photochemical reaction?
A2: The solvent can significantly influence the outcome of a photochemical reaction by affecting the stability of excited states and reactive intermediates, as well as the solubility of reactants.[12][13] Polar solvents may stabilize polar excited states or intermediates, potentially altering reaction pathways and selectivity.[12] The choice of solvent can also impact the quantum yield of the reaction.[14]
Q3: How does the wavelength of light affect my reaction?
A3: The wavelength of light is a critical parameter as it must be absorbed by a reactant or photosensitizer to initiate the reaction (Grotthuss-Draper law).[1] Different wavelengths can sometimes lead to different reaction outcomes or efficiencies (quantum yields).[15] Using a specific wavelength can help to selectively excite one component in a mixture, potentially improving reaction selectivity.
Q4: My reaction is not reproducible. What are the common causes?
A4: Lack of reproducibility in photochemical reactions can often be attributed to variations in light intensity, temperature, or the concentration of quenchers like oxygen. Ensure that your experimental setup, including the lamp position and cooling system, is consistent between runs. Always use freshly degassed solvents to minimize the presence of oxygen.
Q5: What are quantum yields and why are they important?
A5: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of moles of a specific product formed or reactant consumed per mole of photons absorbed.[1] A low quantum yield (Φ < 1) indicates that other photophysical or photochemical processes, such as fluorescence, phosphorescence, or non-productive decay, are competing with the desired reaction.[16][17] A high quantum yield (Φ > 1) suggests a chain reaction mechanism where one absorbed photon initiates a series of reactions.[18] Understanding the quantum yield can help in optimizing reaction conditions for better efficiency.
Data Presentation
Table 1: Effect of Wavelength on Quantum Yield for Selected Photochemical Reactions
| Reactant | Reaction Type | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Azobenzene | trans to cis isomerization | 254 | 0.13 | [15] |
| 313 | ~0.2 | [15] | ||
| 365 | ~0.25 | [15] | ||
| 436 | 0.27 | [15] | ||
| 546 | 0.24 | [15] | ||
| 578 | 0.23 | [15] | ||
| Cucumber Leaves | CO₂ Fixation | 427-560 | ~0.065 | [19] |
| 620-680 | ~0.093 | [19] | ||
| >680 | Decreases rapidly | [19] |
Table 2: Influence of Solvent on Photochemical Reaction Outcomes
| Reaction | Solvent | Observation | Reference |
| Photochemistry of Iodide Ion | Water (H₂O) | Quantum yield of N₂ (γ(N₂)) = 0.29 | [20] |
| Heavy Water (D₂O) | γ(N₂) = 0.35 | [20] | |
| Ethanol | Solvated electrons detected as intermediates | [20] | |
| Methanol | Solvated electrons detected as intermediates | [20] | |
| Electron Transfer of Methylene Blue | Water | Highest quantum yield | [14] |
| 50% aq. 2-propanol | Lowest quantum yield | [14] | |
| 10% aq. ethyl acetate | Decreased quantum yield compared to water | [14] | |
| Triplet State of Rose Bengal | Water | Higher H-atom abstraction rate constants | [21] |
| Ethanol | Lower H-atom abstraction rate constants | [21] | |
| Tetrahydrofuran (THF) | Lower H-atom abstraction rate constants | [21] |
Experimental Protocols
Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition
This protocol describes a general method for the photosensitized [2+2] cycloaddition between an alkene and an N-aryl maleimide.[22]
Materials:
-
Alkene (2.0 equivalents)
-
N-Aryl maleimide (1.0 equivalent)
-
Thioxanthone (20 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a glass vial, combine the alkene (0.40 mmol), N-aryl maleimide (0.20 mmol), and thioxanthone (0.04 mmol, 9 mg).[22]
-
Add CH₂Cl₂ (2 mL) to the vial.[22]
-
Seal the vial with a cap and purge with an inert gas (e.g., argon) for 15-30 minutes to remove oxygen.[4][22]
-
Place the sealed vial under a blue LED lamp (e.g., 440 nm) and stir the reaction mixture.[22]
-
Irradiate for 16 hours or until the reaction is complete, monitoring the progress by TLC or NMR.[22]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane product.[4]
Protocol 2: General Procedure for Photoredox-Catalyzed C–H Functionalization
This protocol outlines a general method for the direct arylation of α-heteroatom C-H bonds using a dual photoredox and nickel catalysis system.[23]
Materials:
-
Substrate with α-heteroatom C-H bond (e.g., protected amine or ether)
-
Aryl halide
-
Photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆)
-
Nickel catalyst (e.g., NiBr₂·glyme)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., degassed acetonitrile)
Procedure:
-
To an oven-dried vial, add the nickel catalyst, ligand, and photocatalyst.
-
Add the substrate, aryl halide, and base to the vial.
-
Add the degassed solvent via syringe.
-
Seal the vial and place it in a photoreactor equipped with a cooling fan.
-
Irradiate the reaction mixture with a blue LED lamp (e.g., 34 W) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove it from the photoreactor and quench as appropriate.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical photochemical functionalization.
Caption: Troubleshooting decision tree for common photochemical reaction issues.
Caption: Simplified pathway for a photosensitized chemical reaction.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. air.unimi.it [air.unimi.it]
- 4. benchchem.com [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Using Light to Modify the Selectivity of Transition Metal Catalysed Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. Give the reason for low and high quantum yield in physical chemistry (MSc.. [askfilo.com]
- 18. Quantum yield - Wikipedia [en.wikipedia.org]
- 19. Photosynthetic Quantum Yield Dynamics: From Photosystems to Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tau.ac.il [tau.ac.il]
- 21. nathan.instras.com [nathan.instras.com]
- 22. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Isoquinoline-1,3-dione Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst concentration in the synthesis of isoquinoline-1,3-diones. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your experimental workflow and enhance reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of isoquinoline-1,3-diones, with a focus on palladium-catalyzed C–H activation and annulation reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst, particularly Pd(0) sources, can be sensitive to air and may have degraded. Pd(II) precatalysts may not be efficiently reduced to the active Pd(0) species. | - Use fresh catalyst or test the catalyst on a known, reliable reaction to verify its activity.- Consider using more robust and air-stable precatalysts like Buchwald palladacycles.- If using a Pd(II) source, ensure appropriate reducing conditions are present in the reaction mixture. |
| Inefficient C-H Activation: The directing group on the substrate may not be effectively coordinating with the metal center, or the C-H bond itself may be difficult to activate. | - Ensure the directing group is appropriate for the desired transformation. N-alkoxy amides are commonly used for this purpose.- Modify reaction conditions such as temperature and solvent to facilitate C-H activation. | |
| Incorrect Oxidant/Additive: The choice of oxidant is often crucial for regenerating the active catalyst. For example, in some Pd(II)-catalyzed reactions, silver salts like Ag₂CO₃ are essential, and other oxidants may not be effective.[1][2] | - Screen different oxidants (e.g., Ag₂CO₃, AgOAc, Cu(OAc)₂) to find the optimal one for your specific reaction.- Ensure the correct stoichiometry of the oxidant is used, as an excess or deficit can be detrimental. | |
| Catalyst Poisoning: Substrates or impurities containing strongly coordinating heteroatoms (e.g., certain nitrogen or sulfur functional groups) can bind irreversibly to the palladium center, inhibiting catalysis. | - Purify starting materials to remove potential catalyst poisons.- If the substrate itself is the issue, consider using a different synthetic route or a catalyst system known to be more resistant to poisoning. | |
| Formation of Side Products | Homocoupling of Starting Materials: This can occur if the catalytic cycle is interrupted or if side reactions compete with the desired cross-coupling. | - Adjust the stoichiometry of the reactants. - Lowering the reaction temperature may help to suppress side reactions. |
| Decomposition of Reagents: Starting materials, such as boronic acids in Suzuki-type couplings, can be unstable under the reaction conditions. | - Use fresh, high-purity reagents.- For sensitive reagents, consider using more stable derivatives (e.g., boronic esters instead of boronic acids). | |
| Reaction Stalls/Incomplete Conversion | Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe. | - Increase the catalyst loading in increments (e.g., from 5 mol% to 7.5 mol% or 10 mol%) and monitor the effect on conversion. |
| Poor Solubility: Reactants or intermediates may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | - Screen alternative solvents to improve solubility.- Increase the reaction temperature, if the reagents are stable at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for palladium-catalyzed isoquinoline-1,3-dione synthesis?
A1: The optimal catalyst loading can vary depending on the specific reaction, but a common starting point is between 5 and 10 mol% of the palladium catalyst.[1][2] For cost-effectiveness in larger-scale reactions, it is often desirable to optimize the reaction to use a lower catalyst loading, such as 5 mol%.[3]
Q2: How do I choose the right palladium catalyst for my reaction?
A2: The choice of catalyst depends on the specific transformation. Common choices include Pd(OAc)₂, Pd(PPh₃)₄, and Pd(CH₃CN)₂Cl₂.[1] The selection of the ligand (e.g., P(m-tolyl)₃, dppp) is also critical and can significantly impact the reaction outcome. It is often necessary to screen a variety of catalyst and ligand combinations to find the optimal system.
Q3: My reaction is very sensitive to air. What precautions should I take?
A3: Many palladium-catalyzed reactions require an inert atmosphere to prevent catalyst deactivation and unwanted side reactions. It is essential to use standard techniques for handling air-sensitive reagents, such as degassing the solvent and running the reaction under an inert atmosphere of nitrogen or argon.
Q4: Can I reuse the palladium catalyst?
A4: In homogeneous catalysis, recovering the catalyst from the reaction mixture can be challenging. However, methods using nanocatalysts, such as binaphthyl-stabilized palladium nanoparticles (Pd-BNP), have been developed to facilitate catalyst recovery and reuse for several cycles without significant loss of activity.
Q5: What is the role of the base in these reactions?
A5: The base plays a crucial role in several steps of the catalytic cycle, including the C-H activation step. The choice of base (e.g., K₃PO₄, Cs₂CO₃, DIPEA) and its stoichiometry can significantly influence the reaction rate and yield.
Data Presentation
The following table summarizes the effect of palladium catalyst and its loading on the yield of isoquinoline derivatives. Note that direct comparisons can be complex due to variations in substrates, ligands, and reaction conditions across different studies.
| Catalyst | Catalyst Loading (mol%) | Ligand | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 5 | P(m-tolyl)₃ | K₃PO₄ | DMC | 110 | 24 | 83 | [3] |
| Pd(CH₃CN)₂Cl₂ | 10 | - | Ag₂CO₃, DIPEA | Toluene | 85 | 4 | High | [1][2] |
| Pd(OAc)₂ | 5 | dppp | Cs₂CO₃ | Toluene | 95 | 24 | Varies | BenchChem |
| Pd₂(dba)₃ | 2.5 | - | Air (as oxidant) | - | Varies | Varies | 74-99 | [4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cascade Carbonylative Synthesis
This protocol is adapted from a method for the synthesis of functionalized isoquinoline-1,3-diones using dimethyl carbonate (DMC) as both a solvent and reactant.[3]
Materials:
-
2-iodo-N-methacryloylbenzamide derivative (0.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(m-tolyl)phosphine (P(m-tolyl)₃) (10 mol%)
-
Potassium phosphate (K₃PO₄) (1.0 equiv)
-
Dimethyl carbonate (DMC) (1.0 mL)
-
Water (1.0 equiv)
-
Formic acid (2.0 mmol)
-
Acetic anhydride (2.0 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
Procedure:
-
To an oven-dried reaction tube, add the 2-iodo-N-methacryloylbenzamide derivative, Pd(OAc)₂, P(m-tolyl)₃, K₃PO₄, DMC, and water under a nitrogen atmosphere.
-
In a separate small inner tube, prepare a mixture of formic acid and acetic anhydride by stirring for 1.5 hours at 30°C. Add Et₃N to this mixture.
-
Place the inner tube inside the larger reaction tube.
-
Seal the reaction tube and heat the mixture to 110°C for 24 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C-H Activation/Annulation
This protocol describes the synthesis of hydroisoquinolinones via C-H activation of N-methoxybenzamides and annulation with 2,3-allenoic acid esters.[1][2]
Materials:
-
N-methoxybenzamide (0.50 mmol)
-
2,3-allenoic acid ester (1.5 mmol, 3 equiv)
-
Bis(acetonitrile)dichloropalladium(II) (Pd(CH₃CN)₂Cl₂) (13.0 mg, 0.05 mmol, 10 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (0.275 g, 1 mmol, 2 equiv)
-
N,N-diisopropylethylamine (DIPEA) (0.174 mL, 1 mmol, 2 equiv)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried round-bottom flask, add N-methoxybenzamide, 2,3-allenoic acid ester, Pd(CH₃CN)₂Cl₂, Ag₂CO₃, and DIPEA.
-
Add toluene to the flask.
-
Heat the mixture to 85°C for 4 hours under an air atmosphere with stirring.
-
Upon completion, allow the reaction to cool to room temperature.
-
Work up the reaction mixture as appropriate (e.g., filtration, extraction).
-
Purify the product by column chromatography.
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methylisoquinoline-1,3(2H,4H)-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the isoquinoline-1,3(2H,4H)-dione scaffold at scale? A1: On a laboratory and pilot scale, the most prevalent modern methods involve the radical cascade reaction of acryloyl benzamides.[1][2] These methods are favored for their relatively mild and efficient nature. Traditional named reactions like the Bischler–Napieralski or Pictet-Spengler synthesis are also fundamental for creating the isoquinoline core, though they may require harsher conditions not always suitable for complex substrates.[3][4]
Q2: What are the key safety concerns when performing N-methylation at a larger scale? A2: The primary safety concern relates to the choice of methylating agent. Reagents like diazomethane are highly toxic and explosive, making them unsuitable for scale-up.[5] Safer alternatives such as dimethyl sulfate (DMS) or methyl iodide (MeI) are commonly used. However, both are toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Furthermore, N-methylation reactions can be exothermic, necessitating careful temperature control through slow addition of reagents and use of a reactor with efficient cooling.
Q3: How can the purification of the final product be adapted for large-scale synthesis? A3: While laboratory-scale purifications often rely on silica gel column chromatography[6][7], this method is costly and inefficient for multi-kilogram production. For scale-up, the focus should be on developing a robust crystallization procedure. This involves screening various solvent systems to find one that provides high recovery and excellent purity. Trituration (slurrying the crude product in a solvent where impurities are soluble but the product is not) can also be an effective purification step prior to final crystallization.
Q4: Are there greener or more sustainable synthetic alternatives? A4: Yes, research is ongoing into greener synthetic routes. This includes the use of transition-metal-catalyzed reactions that can proceed under milder conditions with higher atom economy.[8] Additionally, exploring photochemical methods, which can sometimes be performed at ambient temperature using light as a reagent, may offer a more sustainable path, provided the scalability of the photochemical reactor is addressed.[7]
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: A typical two-step synthesis workflow.
Caption: A decision tree for troubleshooting synthesis problems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Step 1: Low yield of Isoquinoline-1,3(2H,4H)-dione | Incomplete radical initiation or propagation. | Ensure the radical initiator is fresh and added at the correct temperature. Check for and eliminate any potential radical inhibitors in the starting materials or solvent. |
| Poor quality of starting acryloyl benzamide. | Verify the purity of the starting material by NMR or LC-MS. Impurities can interfere with the cyclization. | |
| Sub-optimal reaction concentration. | On scale-up, reaction concentrations may need to be re-optimized. Perform small-scale experiments to test slightly more dilute or concentrated conditions. | |
| Step 2: Incomplete N-Methylation | Insufficient base or methylating agent. | Ensure at least stoichiometric amounts of base and methylating agent are used. A slight excess of both may be required to drive the reaction to completion. |
| Inactive base. | Use a freshly dried, high-purity base (e.g., K₂CO₃, Cs₂CO₃). Carbonate bases can absorb moisture, reducing their efficacy. | |
| Low reaction temperature. | While safety is paramount, the reaction may be too slow at lower temperatures. Consider a modest increase in temperature while carefully monitoring for exotherms. | |
| Final Product: Presence of Impurities After Crystallization | Co-precipitation of starting materials or byproducts. | Screen different recrystallization solvents or solvent mixtures. A multi-step purification involving trituration followed by recrystallization may be necessary. |
| Thermal degradation during workup. | If the product is sensitive to heat, ensure that solvent removal (e.g., rotary evaporation) is performed at the lowest possible temperature. | |
| Residual solvent. | Dry the final product under high vacuum at a suitable temperature until a constant weight is achieved. Verify solvent removal using ¹H NMR. |
Data Summary Tables
Table 1: Representative Conditions for Isoquinoline-1,3-dione Synthesis (Lab Scale) Note: This data is adapted from a procedure for a related derivative and serves as a starting point for optimization.[6]
| Parameter | Value |
| Substrate | Ketimine (1.0 equiv) |
| Reagent | Indole (1.1 equiv) |
| Catalyst | Chiral Phosphoric Acid D (1 mol %) |
| Solvent | Toluene |
| Temperature | 60 °C |
| Time | 96 h |
| Yield | 94% |
Table 2: General Conditions for N-Methylation Note: These are general starting conditions that require optimization for the specific substrate and scale.
| Parameter | Value |
| Substrate | Isoquinoline-1,3(2H,4H)-dione (1.0 equiv) |
| Reagent | Methyl Iodide (1.1 - 1.5 equiv) |
| Base | K₂CO₃ (2.0 - 3.0 equiv) |
| Solvent | Acetone or DMF |
| Temperature | Room Temperature to 50 °C |
| Time | 4 - 24 h |
| Typical Yield | >90% |
Detailed Experimental Protocols
Protocol 1: Synthesis of Isoquinoline-1,3(2H,4H)-dione (Scaffold)
This protocol is a generalized procedure based on modern synthetic methods and requires optimization.
-
Reactor Setup: Charge a suitably sized, dry reactor with N-(2-vinylbenzoyl)acetamide (1.0 equiv) and a suitable solvent (e.g., Toluene, 5-10 mL per gram of substrate).
-
Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon) and maintain a positive pressure.
-
Initiation: Add the radical initiator (e.g., AIBN, 0.1 equiv) and a radical mediator (e.g., a thiol or silane, if required by the specific method).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Isolation: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure Isoquinoline-1,3(2H,4H)-dione.
Protocol 2: Scale-Up N-Methylation to this compound
-
Reactor Setup: To a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add Isoquinoline-1,3(2H,4H)-dione (1.0 equiv), anhydrous potassium carbonate (2.5 equiv), and acetone (10-15 mL per gram of substrate).
-
Reagent Addition: Stir the suspension vigorously. Through the addition funnel, add a solution of methyl iodide (1.2 equiv) in acetone dropwise over 30-60 minutes, ensuring the internal temperature does not rise uncontrollably.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with acetone.
-
Isolation: Combine the filtrate and washes and remove the solvent under reduced pressure.
-
Purification: Dissolve the resulting crude solid in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
References
- 1. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in the synthesis of the isoquinoline-1,3(2 H,4 H)-dione by radical cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. rsc.org [rsc.org]
- 7. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 2-Methylisoquinoline-1,3(2H,4H)-dione Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in 2-Methylisoquinoline-1,3(2H,4H)-dione samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Impurities in a this compound sample can originate from the synthetic route or degradation of the active pharmaceutical ingredient (API).
-
Process-Related Impurities: These are substances that are part of the manufacturing process. Common synthetic routes involve the reaction of homophthalic anhydride with methylamine.[1] Therefore, potential process-related impurities include:
-
Homophthalic anhydride: An unreacted starting material.
-
Methylamine: An unreacted starting material.
-
Homophthalic acid: Formed by the hydrolysis of homophthalic anhydride.
-
2-(2-carboxybenzyl)-N-methylacetamide: An intermediate formed from the ring-opening of the anhydride by methylamine that has not cyclized.
-
-
Degradation Products: These impurities form due to the decomposition of this compound under various stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.[2]
-
Hydrolysis Products: The imide bond in this compound is susceptible to hydrolysis.
-
Oxidative Degradation Products: The isoquinoline nucleus can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Photolytic Degradation Products: Exposure to light can cause degradation, although specific products for this compound are not extensively documented.
-
A summary of potential impurities is provided in the table below.
| Impurity Name | Structure | Molar Mass ( g/mol ) | Type |
| Homophthalic anhydride | C9H6O3 | 162.14 | Process-Related |
| Methylamine | CH5N | 31.06 | Process-Related |
| Homophthalic acid | C9H8O4 | 180.16 | Process-Related/Degradation |
| 2-(2-carboxybenzyl)-N-methylacetamide | C11H13NO3 | 207.23 | Process-Related/Degradation |
Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating and quantifying impurities. A reversed-phase method with UV detection is commonly employed. UPLC offers faster analysis times and higher resolution.[5]
-
Mass Spectrometry (MS): Coupling HPLC or UPLC with a mass spectrometer (LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities by providing molecular weight information.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural confirmation of isolated impurities.
-
Gas Chromatography (GC): Useful for the detection and quantification of volatile impurities, such as residual solvents.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[8] The following conditions are typically applied:
-
Acidic Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for a specified period.
-
Basic Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.
The extent of degradation should be monitored, typically aiming for 5-20% degradation of the active substance.[9]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. | - Use a base-deactivated column. - Add a competing base like triethylamine to the mobile phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | - Sample overload. - Sample solvent is stronger than the mobile phase. - Column void or collapse.[2][10] | - Reduce the injection volume or dilute the sample.[11] - Dissolve the sample in the initial mobile phase.[11] - Replace the column. |
| Ghost Peaks/Extraneous Peaks | - Contaminated mobile phase or system.[12][13] - Carryover from previous injections. - Impurities in the diluent. | - Use fresh, high-purity solvents and additives.[12] - Run a blank gradient to identify system-related peaks.[12] - Implement a robust needle wash program. - Inject a blank (diluent only) to check for impurities. |
| Poor Resolution Between API and Impurity | - Inadequate separation efficiency. - Unoptimized mobile phase composition or gradient. | - Switch to a column with a smaller particle size or a different stationary phase. - Optimize the gradient slope and mobile phase composition (e.g., organic solvent ratio, pH). |
| Irreproducible Retention Times | - Poor column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure sufficient column equilibration time between injections. - Check the pump for leaks and ensure proper solvent mixing. - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Representative HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for your specific sample and instrument.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 40 60 25 40 60 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Data Presentation
Table of Potential Impurities and Representative HPLC Data
| Peak No. | Retention Time (min) | Impurity Name | Area % (Typical) |
| 1 | 3.5 | Methylamine | Not Detected (UV inactive) |
| 2 | 5.2 | Homophthalic acid | 0.08 |
| 3 | 12.8 | This compound | 99.5 |
| 4 | 15.1 | 2-(2-carboxybenzyl)-N-methylacetamide | 0.15 |
| 5 | 18.9 | Homophthalic anhydride | 0.10 |
| 6 | 22.3 | Unknown Impurity 1 | 0.07 |
Mandatory Visualizations
Experimental Workflow for Impurity Characterization
Caption: Workflow for the characterization of impurities.
Logical Relationship for Troubleshooting HPLC Peak Shape Issues
References
- 1. 2-(4-methoxybenzyl)isoquinoline-1,3(2H,4H)-dione synthesis - chemicalbook [chemicalbook.com]
- 2. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. psecommunity.org [psecommunity.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. pharmabeginers.com [pharmabeginers.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Quinoline-diones versus 2-Methylisoquinoline-1,3(2H,4H)-dione
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds with therapeutic potential, quinoline and isoquinoline scaffolds have garnered significant attention. This guide provides a comparative overview of the biological activities of quinoline-diones and a specific isoquinoline derivative, 2-Methylisoquinoline-1,3(2H,4H)-dione. While extensive research has elucidated the diverse pharmacological effects of quinoline-diones, a notable knowledge gap exists regarding the biological profile of this compound. This document aims to summarize the available experimental data for quinoline-diones, providing a benchmark for future investigations into the potential therapeutic applications of their isoquinoline counterparts.
Biological Activity of Quinoline-diones
Quinoline-diones are a class of compounds characterized by a quinoline nucleus with two carbonyl groups. They have been extensively studied and have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects.
Numerous studies have highlighted the potent antiproliferative activity of quinoline-dione derivatives against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Table 1: Anticancer Activity of Representative Quinoline-dione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-chloro-7-(quinolin-8-yloxy)isoquinoline-5,8-dione | Melanoma (Colo-829) | 0.17 | [1] |
| Quinoline-chalcone derivative 12e | Gastric (MGC-803) | 1.38 | [2] |
| Quinoline-chalcone derivative 12e | Colon (HCT-116) | 5.34 | [2] |
| Quinoline-chalcone derivative 12e | Breast (MCF-7) | 5.21 | [2] |
| Quinoline-amidrazone hybrid 10d | Lung | 43.1 | [3] |
| Quinoline-amidrazone hybrid 10g | Breast | 59.1 | [3] |
One of the pathways implicated in the anticancer activity of some quinoline derivatives is the p53 signaling pathway. Activated p53 can induce cell cycle arrest or apoptosis, thereby preventing the proliferation of cancer cells.[4][5][6]
Quinoline-diones have also emerged as promising antibacterial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Table 2: Antibacterial Activity of Representative Quinoline-dione Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolinequinone QQ1 | Staphylococcus aureus | 1.22 | [7] |
| Quinolinequinone QQ6 | Enterococcus faecalis | 4.88 | [7] |
| Quinoline-2-one derivative 6c | MRSA | 0.75 | [8] |
| Quinoline-2-one derivative 6c | VRE | 0.75 | [8] |
| Quinoline derivative 93a-c | S. aureus & E. coli | 2 | [9] |
| Pyrimido[5,4-c]quinoline-2,4(1H,3H)-diones | Various strains | 1-5 (µmol/mL) | [10] |
The biological effects of quinoline-diones are often attributed to their ability to inhibit specific enzymes. This inhibitory action is a key area of investigation for their therapeutic applications.
Table 3: Enzyme Inhibitory Activity of Representative Quinoline-dione Derivatives
| Compound Class | Target Enzyme | IC50 | Reference |
| Quinolinone-triazole hybrid 5a | Lipoxygenase (LOX) | 10.0 µM | [11] |
| Quinoline-based analogs | Human DNMT1 & C. difficile CamA | low micromolar | [12] |
| 1-Methyl-2-undecyl-4(1H)-quinolone | MAO-B | 15.3 µM | [13] |
| 7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 2.9 nM | [13] |
Biological Activity of this compound
Despite the rich pharmacology of the broader isoquinoline class of compounds, a comprehensive literature search of scientific databases, patent libraries, and chemical repositories reveals a significant lack of publicly available data on the biological activity of this compound. While other derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold have been investigated for various therapeutic purposes, the specific N-methylated analog remains largely unexplored.
For context, other substituted isoquinoline-1,3(2H,4H)-diones have been reported to exhibit activities such as:
-
Biofilm inhibition : A patent application describes isoquinoline dione derivatives as potential biofilm inhibitors.
-
Enzyme inhibition : Certain derivatives have been explored as inhibitors of enzymes like cyclin-dependent kinase 4 (CDK4).[9]
This absence of data for this compound presents a clear research opportunity to explore its potential pharmacological profile and compare it to its better-understood quinoline-dione counterparts.
Experimental Protocols
For researchers interested in investigating the biological activities of these compounds, the following are detailed methodologies for key experiments.
General Workflow for Biological Activity Screening
The initial assessment of a compound's biological activity typically follows a standardized workflow.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]
-
Principle : Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Procedure :
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15]
-
Principle : To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Procedure :
-
Compound Dilution : Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation : Prepare a standardized suspension of the test bacterium.
-
Inoculation : Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Enzyme Inhibition Assay
The protocol for an enzyme inhibition assay is specific to the enzyme and substrate being studied. The following is a general outline.[13]
-
Principle : To measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.
-
Procedure :
-
Reagent Preparation : Prepare a buffer solution, a stock solution of the enzyme, a stock solution of the substrate, and serial dilutions of the inhibitor.
-
Assay Setup : In a microplate or cuvette, combine the buffer, enzyme solution, and inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubation : Allow the enzyme and inhibitor to pre-incubate for a specific period.
-
Reaction Initiation : Initiate the reaction by adding the substrate.
-
Reaction Monitoring : Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or fluorometer.
-
Data Analysis : Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
The quinoline-dione scaffold has proven to be a versatile and fruitful source of biologically active compounds with significant potential in anticancer and antibacterial applications. The wealth of available data provides a strong foundation for further drug development efforts.
In stark contrast, the biological activities of this compound remain uncharted territory. The absence of experimental data for this compound represents a clear and compelling gap in the current scientific literature. Future research efforts should be directed towards the synthesis and comprehensive biological evaluation of this compound and its analogs. Such studies would not only elucidate the pharmacological profile of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of isoquinoline-diones, potentially uncovering novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of p53 in Anticancer Drug Treatment- and Radiation-Induced Injury in Normal Small Intestine | Cancer Biology & Medicine [cancerbiomed.org]
- 6. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to Positional Isomers of Substituted Isoquinoline-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic data of positional isomers of substituted isoquinoline-1,3-diones. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in medicinal chemistry and drug development, where structure-activity relationships are paramount. This document summarizes key spectroscopic data from ¹H NMR, ¹³C NMR, and IR analyses, supported by detailed experimental protocols.
The position of a substituent on the isoquinoline-1,3-dione scaffold significantly influences the electronic environment of the molecule, leading to distinct shifts in spectroscopic signals. This guide will focus on the comparison between 4-substituted and 6-substituted isoquinoline-1,3-dione derivatives as representative examples.
Executive Summary of Spectroscopic Differences
The key differentiators between 4- and 6-substituted isoquinoline-1,3-dione isomers lie in the patterns of their aromatic proton signals in ¹H NMR spectroscopy and the chemical shifts of the carbon atoms in the substituted ring in ¹³C NMR spectroscopy. Infrared spectroscopy can also provide subtle clues based on the vibrational frequencies of the carbonyl and substituent groups.
Data Presentation
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Position | 4-Nitroisoquinoline-1,3(2H,4H)-dione (Predicted) | 6-Nitroisoquinoline-1,3(2H,4H)-dione |
| H-5 | ~8.4-8.6 (d) | ~8.9 (d) |
| H-6 | ~7.8-8.0 (t) | - |
| H-7 | ~8.0-8.2 (d) | ~8.5 (dd) |
| H-8 | ~8.2-8.4 (d) | ~7.9 (d) |
| CH₂ (C4) | ~4.5 (s) | ~4.6 (s) |
| NH | ~8.5-9.0 (br s) | ~8.8 (br s) |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Position | 4-Nitroisoquinoline-1,3(2H,4H)-dione (Predicted) | 6-Nitroisoquinoline-1,3(2H,4H)-dione |
| C-1 | ~165 | ~164 |
| C-3 | ~170 | ~169 |
| C-4 | ~50 | ~50 |
| C-4a | ~130 | ~135 |
| C-5 | ~125 | ~123 |
| C-6 | ~130 | ~145 (C-NO₂) |
| C-7 | ~135 | ~125 |
| C-8 | ~128 | ~129 |
| C-8a | ~140 | ~138 |
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | 4-Nitroisoquinoline-1,3(2H,4H)-dione (Predicted) | 6-Nitroisoquinoline-1,3(2H,4H)-dione |
| N-H Stretch | 3200-3400 | 3250-3450 |
| C=O Stretch (amide) | ~1680 | ~1685 |
| C=O Stretch (ketone) | ~1720 | ~1725 |
| C-N Stretch | 1300-1350 | 1300-1350 |
| NO₂ Stretch (asymmetric) | ~1530 | ~1525 |
| NO₂ Stretch (symmetric) | ~1350 | ~1345 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione
A general procedure for the synthesis of substituted isoquinoline-1,3-diones involves the cyclization of an appropriately substituted 2-carboxyphenylacetic acid derivative. For 6-nitroisoquinoline-1,3(2H,4H)-dione, a common route is the nitration of a suitable precursor followed by cyclization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Procedure: Approximately 5-10 mg of the purified isoquinoline-1,3-dione isomer is dissolved in 0.5-0.7 mL of the deuterated solvent. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Procedure: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
Visualization of Experimental Workflow
The logical workflow for the comparative spectroscopic analysis of isoquinoline-1,3-dione isomers is outlined below.
Caption: Workflow for the synthesis, analysis, and comparison of isoquinoline-1,3-dione isomers.
Signaling Pathway of Spectroscopic Data Interpretation
The following diagram illustrates the logical pathway for interpreting the combined spectroscopic data to distinguish between the positional isomers.
Caption: Logical flow for distinguishing isomers using spectroscopic data.
A Comparative Analysis of the Cytotoxicity of 2-Methylisoquinoline-1,3(2H,4H)-dione and Its Parent Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of 2-Methylisoquinoline-1,3(2H,4H)-dione, juxtaposed with its parent structural motifs: isoquinoline and N-methylphthalimide. Due to the limited direct experimental data on the target compound, this comparison leverages findings from structurally related analogs and the parent compounds to infer potential cytotoxic activity. All experimental data is presented in standardized tables, and detailed methodologies for key assays are provided to ensure reproducibility and comprehensive understanding.
Introduction
The isoquinoline-1,3(2H,4H)-dione scaffold is a core structure in various biologically active compounds. Understanding the cytotoxic profile of its derivatives is crucial for the development of novel therapeutic agents. This guide focuses on this compound and dissects its potential cytotoxicity by examining the established activities of its fundamental components: the isoquinoline ring system and the N-methylated dione functionality, represented by N-methylphthalimide.
Data Presentation: A Comparative Cytotoxicity Profile
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Close Analog: 8-amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (Compound 10a) | NCI-H929 (Multiple Myeloma) | 2.25 | [1] |
| U239 (Glioma) | 5.86 | [1] | |
| Parent Compound Class: Isoquinoline Alkaloid (Scoulerine) | Caco-2 (Colorectal Adenocarcinoma) | 6.44 ± 0.87 | [2] |
| Hep-G2 (Hepatocellular Carcinoma) | 4.57 ± 0.42 | [2] | |
| Parent Compound Class: Isoquinoline Alkaloid (Tomentelline C) | HepG2 (Hepatocellular Carcinoma) | 7.42 | [3] |
| Parent Compound Analog: Substituted isoindoline-1,3-diones | L1210, Tmolt-3, HeLa-S3 | Effective cytotoxic agents | [4] |
Note: The data presented is for structurally related compounds and serves as a surrogate for the direct evaluation of this compound.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, which is widely used to determine cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Test compound (this compound and parent compounds)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
Mandatory Visualizations
To better illustrate the experimental workflow and the relationships between the compounds, the following diagrams are provided.
Caption: A flowchart illustrating the key steps of the MTT assay for determining cytotoxicity.
Caption: The structural relationship between the target compound and its parent/analog compounds.
Discussion
The available data on close analogs suggests that the isoquinoline-1,3(2H,4H)-dione scaffold can be a pharmacophore for cytotoxic activity. The potent activity of the 8-amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivative against multiple myeloma and glioma cell lines highlights the potential of this chemical class.[1]
The parent isoquinoline moiety is a well-established component of many cytotoxic natural products, particularly isoquinoline alkaloids.[2][3] These alkaloids often exhibit potent anticancer activities through various mechanisms, including the inhibition of topoisomerase and disruption of microtubule function. While the cytotoxicity of the simple, unsubstituted isoquinoline is not well-documented in the reviewed literature, the prevalence of this core in bioactive molecules suggests its importance for biological interactions.
Similarly, the phthalimide group, a key component of the parent structure N-methylphthalimide, is present in several compounds with demonstrated cytotoxic effects.[4] The mechanism of action for some phthalimide derivatives involves the induction of apoptosis.
Given the cytotoxic potential of both the isoquinoline and N-methylphthalimide-related structures, it is plausible that this compound may also exhibit cytotoxic properties. The N-methyl group is a common feature in many biologically active molecules and can influence factors such as solubility, membrane permeability, and metabolic stability, which in turn can affect its cytotoxic profile.
Conclusion
Direct experimental evidence for the cytotoxicity of this compound is currently lacking. However, based on the significant cytotoxic activities of its close structural analogs and the well-documented bioactivity of its parent isoquinoline and phthalimide-related scaffolds, it is reasonable to hypothesize that this compound possesses cytotoxic potential.
Further in-depth studies, employing standardized cytotoxicity assays such as the MTT assay detailed in this guide, are warranted to elucidate the specific cytotoxic profile of this compound and to determine its IC50 values against a panel of cancer cell lines. Such research would be a valuable contribution to the field of medicinal chemistry and drug discovery.
References
- 1. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. The cytotoxicity of [(N-alkyl-1,3-dioxo-1H,3H-isoindolin-5-yl)oxy]-alkanoic acids in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of isoquinoline-1,3-dione synthesis methods
A Comparative Guide to the Synthesis of Isoquinoline-1,3-diones
The isoquinoline-1,3-dione scaffold is a crucial pharmacophore found in numerous biologically active compounds, driving continuous interest in the development of efficient and versatile synthetic methodologies. This guide provides a comparative analysis of three prominent methods for the synthesis of isoquinoline-1,3-diones: Palladium-Catalyzed Carbonylative Cyclization, Rhodium-Catalyzed C-H Activation/Annulation, and Visible-Light Photocatalytic Radical Cyclization. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route to isoquinoline-1,3-diones often depends on factors such as desired substitution patterns, functional group tolerance, reaction efficiency, and the availability of starting materials and catalysts. The following table summarizes the key quantitative parameters of the three highlighted methods, offering a direct comparison of their performance.
| Parameter | Palladium-Catalyzed Carbonylative Cyclization | Rhodium-Catalyzed Oxidative Annulation | Visible-Light Photocatalytic Radical Cyclization |
| Typical Yield | Good to Excellent (up to 90%)[1] | Good (up to 85%) | Good to Excellent (up to 95%)[2] |
| Reaction Time | 16 - 20 hours[1][3] | 12 - 16 hours[3] | 12 - 24 hours |
| Temperature | 83 - 110 °C[1][3] | 83 °C (reflux)[3] | Room Temperature |
| Catalyst | Palladium (e.g., Pd(acac)₂, Pd(CH₃CN)₂Cl₂)[1][4] | Rhodium (e.g., [Cp*Rh(MeCN)₃][SbF₆]₂)[3] | Organic Photocatalyst (e.g., 4CzIPN) or Iridium-based[2] |
| Key Reactants | N-methoxybenzamides, 2,3-allenoic acid esters[4] | N-tert-butylbenzaldimines, internal alkynes[3] | N-alkyl-N-methacryloyl benzamides, radical precursors |
| Key Advantages | Good functional group tolerance. | High regioselectivity.[3] | Mild, metal-free (with organic photocatalysts), environmentally benign.[2] |
| Key Limitations | Requires elevated temperatures and pressure of CO gas in some protocols. | Requires pre-functionalized starting materials (imines). | Can require longer reaction times. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of any synthetic method. Below are representative procedures for each of the discussed approaches.
Palladium-Catalyzed Carbonylative Cyclization of N-Methoxybenzamides
This protocol describes the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, which are precursors to isoquinoline-1,3-diones, via a palladium-catalyzed C-H activation and annulation strategy.
Procedure: To a solution of N-methoxybenzamide (0.50 mmol) in toluene (10 mL) are added 2,3-allenoic acid ester (1.5 mmol, 3 equiv.), Ag₂CO₃ (1.0 mmol, 2 equiv.), DIPEA (1.0 mmol, 2 equiv.), and Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%). The reaction mixture is then heated at 85 °C for 4 hours.[4] After completion of the reaction, as monitored by TLC, the mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.[4]
Rhodium-Catalyzed Oxidative Annulation of Aryl Aldimines
This method provides a direct route to 3,4-disubstituted isoquinolines from readily available aryl aldimines and internal alkynes.
Procedure: A mixture of N-tert-butylbenzaldimine (0.5 mmol, 1 equiv.), internal alkyne (0.6 mmol, 1.2 equiv.), [Cp*Rh(MeCN)₃][SbF₆]₂ (0.0125 mmol, 2.5 mol %), and Cu(OAc)₂·H₂O (1.05 mmol, 2.1 equiv.) in 1,2-dichloroethane (DCE) is heated to reflux at 83 °C for 16 hours.[3] Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The resulting residue is then purified by flash column chromatography on silica gel to yield the corresponding isoquinoline product.[3]
Visible-Light Photocatalytic Synthesis from N-Acryloylbenzamides
This protocol outlines a green and efficient photocatalytic method for the synthesis of amide-functionalized isoquinoline-1,3-diones.
Procedure: In a reaction vessel, N-acryloylbenzamide (0.2 mmol), oxamic acid (0.4 mmol, 2 equiv.), and the organic photocatalyst 4CzIPN (0.004 mmol, 2 mol%) are dissolved in a suitable solvent (e.g., DMSO). The mixture is then degassed and irradiated with blue LED light at room temperature for 12-24 hours.[2] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired isoquinoline-1,3-dione.[2]
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is essential for optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the proposed pathways for each synthetic method.
Palladium-Catalyzed Carbonylative Cyclization Workflow
Caption: Proposed catalytic cycle for the Pd-catalyzed synthesis.
Rhodium-Catalyzed C-H Activation/Annulation Pathway
Caption: Mechanism of Rh-catalyzed isoquinoline synthesis.
Visible-Light Photocatalytic Radical Cyclization
Caption: Photocatalytic cycle for isoquinoline-1,3-dione synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
The Evolving Landscape of PARP Inhibition: A Comparative Analysis of Isoquinoline-1,3(2H,4H)-dione Derivatives and Olaparib
For researchers, scientists, and drug development professionals, the quest for novel and effective cancer therapeutics is a continuous endeavor. Within the realm of targeted therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring defects in DNA repair mechanisms. This guide provides a comprehensive comparison of the preclinical efficacy of a promising class of PARP inhibitors, the isoquinoline-1,3(2H,4H)-dione derivatives, against the well-established clinical drug, Olaparib. While specific data for 2-Methylisoquinoline-1,3(2H,4H)-dione is not extensively available in public literature, this guide will focus on the broader class of isoquinoline-1,3(2H,4H)-diones that have shown potent PARP inhibitory activity.
The central mechanism of action for this class of compounds is the inhibition of PARP enzymes, primarily PARP1 and PARP2, which play a crucial role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, SSBs accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.
In Vitro Efficacy: A Head-to-Head Look at Potency
The in vitro efficacy of PARP inhibitors is typically assessed through enzymatic assays measuring the inhibition of PARP1 activity and cellular assays evaluating the anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Efficacy of Isoquinoline-1,3(2H,4H)-dione Derivatives and Olaparib
| Compound Class/Drug | Assay Type | Cell Line/Target | IC50/EC50 | Reference |
| Isoquinoline-1,3(2H,4H)-dione Derivatives | PARP1 Enzymatic Assay | Recombinant PARP1 | Varies (nM to low µM range) | [1] |
| Cell Proliferation Assay | SKOV3 (Ovarian Cancer) | Compound B01002: 7.65 µg/mL | [2] | |
| Cell Proliferation Assay | SKOV3 (Ovarian Cancer) | Compound C26001: 11.68 µg/mL | [2] | |
| Olaparib | PARP1 Enzymatic Assay | Recombinant PARP1 | ~1-5 nM | [3] |
| Cell Proliferation Assay | HCT116 (Colorectal Cancer) | 2.799 µM | [4] | |
| Cell Proliferation Assay | HCT15 (Colorectal Cancer) | 4.745 µM | [4] | |
| Cell Proliferation Assay | SW480 (Colorectal Cancer) | 12.42 µM | [4] | |
| Cell Proliferation Assay | HER2+ Ovarian Cancer Lines | 2.06 ± 0.33 µM | [5] | |
| Cell Proliferation Assay | HER2- Ovarian Cancer Lines | 39.28 ± 30.51 µM | [5] | |
| Cell Proliferation Assay | Pediatric Solid Tumor Lines | Median: 3.6 µM (Range: 1-33.8 µM) | [6] | |
| Cell Proliferation Assay | BRCAmut TNBC (MDA-MB-436) | 95.26 ± 25.38 µM | [7] | |
| Cell Proliferation Assay | BRCAwt TNBC (HCC1937) | 45.04 ± 15.01 µM | [7] |
Isoquinoline-1,3(2H,4H)-dione derivatives have demonstrated potent inhibition of PARP1 in enzymatic assays, with activities ranging from the nanomolar to the low micromolar range.[1] In cellular assays, specific derivatives have shown significant anti-proliferative effects against ovarian cancer cell lines.[2] Olaparib, as a clinically approved drug, exhibits potent low nanomolar IC50 values in enzymatic assays and a broad range of anti-proliferative activity across various cancer cell lines, with particular sensitivity in those with DNA repair deficiencies.[3][4][5][6][7]
In Vivo Efficacy: From Bench to Preclinical Models
In vivo studies using xenograft models are critical for evaluating the therapeutic potential of drug candidates in a whole-organism context. These studies typically assess tumor growth inhibition and overall tolerability.
Table 2: In Vivo Efficacy of Isoquinoline-1,3(2H,4H)-dione Derivatives and Olaparib
| Compound Class/Drug | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Isoquinoline-1,3(2H,4H)-dione Derivatives | Nude Mouse Xenograft | SKOV3 (Ovarian Cancer) | Not Specified | Compound B01002: 99.53% | [2] |
| Nude Mouse Xenograft | SKOV3 (Ovarian Cancer) | Not Specified | Compound C26001: 84.23% | [2] | |
| Olaparib | Mouse Xenograft | HER2+ Ovarian Cancer | 50 mg/kg, daily | Significant tumor growth inhibition | [5] |
| Mouse Xenograft | RD-ES (Ewing Sarcoma) | Not Specified | Did not demonstrate clear synergy with chemotherapy | [6] | |
| Mouse Xenograft | NGP (Neuroblastoma) | Not Specified | Did not demonstrate clear synergy with chemotherapy | [6] | |
| Mouse Xenograft | MDA-MB-436 (BRCA1mut TNBC) | 100 mg/kg, once daily | Significant tumor growth inhibition | [8] | |
| Mouse Xenograft | Capan-1 (Pancreatic Cancer) | 75 mg/kg, once daily | 27% TGI | [8] | |
| Orthotopic Allograft | BRCA1-deficient Ovarian | Not Specified | Synergistic with LMP400 | [9] | |
| Patient-Derived Xenograft | BRCA1/2-associated Cancers | Not Specified | 37% preclinical complete response rate |
In a study investigating isoquinoline derivatives for the treatment of ovarian cancer, two compounds, B01002 and C26001, demonstrated remarkable tumor growth inhibition of 99.53% and 84.23%, respectively, in a xenograft mouse model.[2] Olaparib has been extensively studied in various preclinical models, showing significant efficacy as a single agent in tumors with homologous recombination deficiencies and in combination with other therapies.[5][6][8][9] Its efficacy can be tumor-type dependent, and it has shown a preclinical complete response rate of 37% in patient-derived xenograft models of BRCA1/2-associated cancers.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the scientific process. Below are representative protocols for key assays used to evaluate PARP inhibitors.
In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins.
-
Plate Coating: 96-well plates are coated with histone proteins and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Compound Preparation: The test compound (e.g., this compound) and a positive control (e.g., Olaparib) are serially diluted to various concentrations.
-
Enzymatic Reaction: A reaction mixture containing recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ is prepared. The test compounds or vehicle control are added to the wells, followed by the reaction mixture. The plate is incubated for 1-2 hours at room temperature.
-
Detection: The plate is washed, and Streptavidin-HRP (horseradish peroxidase) is added to each well and incubated for 1 hour. After another wash, a chemiluminescent substrate is added.
-
Data Acquisition: The chemiluminescence is immediately read using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of a PARP inhibitor in a mouse xenograft model.
-
Cell Culture and Implantation: Human cancer cells (e.g., with a known BRCA mutation) are cultured and then subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, test compound, positive control).
-
Drug Administration: The test compound and control agents are administered to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration. Tumors are then excised and may be used for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and the concept of synthetic lethality with PARP inhibitors in HR-deficient cells.
Conclusion
The isoquinoline-1,3(2H,4H)-dione scaffold represents a promising class of PARP inhibitors with demonstrated potent in vitro and in vivo anti-tumor activity. While more extensive preclinical and clinical data are needed for specific derivatives like this compound, the available evidence suggests that this chemical class holds significant potential to rival or even surpass the efficacy of established PARP inhibitors like Olaparib, particularly in the context of ovarian cancer.[2] Further investigation into the structure-activity relationships, pharmacokinetic profiles, and long-term safety of these compounds is warranted to fully elucidate their therapeutic utility in the landscape of cancer treatment. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of PARP-targeted cancer therapy.
References
- 1. dovepress.com [dovepress.com]
- 2. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
Comparative Analysis of Isoquinoline-1,3(2H,4H)-dione Derivatives: Enzyme Cross-Reactivity Profile
A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic cross-reactivity of compounds based on the isoquinoline-1,3(2H,4H)-dione scaffold. This document provides a comparative overview of the inhibitory activities of various derivatives against different enzyme classes, supported by available experimental data and detailed generic protocols for assessing enzyme inhibition.
Introduction
This guide summarizes the known inhibitory activities of various isoquinoline-1,3(2H,4H)-dione derivatives, presents a generalized protocol for evaluating enzyme cross-reactivity, and visualizes key experimental and biological pathways.
Comparative Inhibitory Activity of Isoquinoline-1,3(2H,4H)-dione Derivatives
The following table summarizes the reported inhibitory activities of various isoquinoline-1,3(2H,4H)-dione derivatives against several enzymes. This data, gathered from multiple studies, highlights the diverse range of targets for this class of compounds.
| Compound Class | Target Enzyme | Reported Activity (IC₅₀/EC₅₀) | Reference |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-diones | HIV-1 Integrase | Activity reported, specific IC₅₀ not detailed in abstract | [3] |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-diones | HIV-1 Reverse Transcriptase (RNase H domain) | Poor inhibitory properties | [3] |
| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | Hepatitis B Virus (HBV) RNase H | IC₅₀: 28.1 µM, EC₅₀: 4.2 µM | [4] |
| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | Cyclin-Dependent Kinase 4 (CDK4) | Potent and selective inhibitors | [5] |
| Isoquinoline-1,3(2H,4H)-diones | Aldose Reductase (ALR2) | Activity noted, specific data not provided | [1] |
| Isoquinoline-1,3(2H,4H)-diones | Progesterone Receptor Antagonists | Activity noted, specific data not provided | [1] |
Experimental Protocols for Assessing Enzyme Cross-Reactivity
To evaluate the cross-reactivity of a compound such as 2-Methylisoquinoline-1,3(2H,4H)-dione, a standardized set of enzyme inhibition assays is required. Below is a generalized protocol that can be adapted for various enzyme classes.
General Principle of Enzyme Inhibition Assay
Enzyme assays are standardized procedures to measure enzyme activity, which can be adapted to screen for inhibitors.[6] The fundamental principle involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation or substrate depletion is measured, typically via a spectrophotometric, fluorometric, or luminescent method.[6] A reduction in the reaction rate in the presence of the test compound indicates inhibition.
Generic Protocol for an In Vitro Enzyme Inhibition Assay
This protocol is a template and should be optimized for each specific enzyme.
1. Reagent Preparation:
- Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer that ensures its stability.
- Substrate Stock Solution: Dissolve the enzyme's specific substrate in an appropriate buffer. The final concentration in the assay should ideally be at or below the Michaelis constant (Km) to detect competitive inhibition.
- Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the enzyme's activity.
2. Assay Procedure:
- Set up a series of reactions in a microplate format. For each concentration of the test compound, prepare a "test" and a "control" well.
- To the "test" wells, add:
- Assay Buffer
- A fixed volume of the enzyme stock solution.
- A serial dilution of the test compound (this compound).
- To the "control" wells, add:
- Assay Buffer
- A fixed volume of the enzyme stock solution.
- The same volume of solvent used for the test compound (e.g., DMSO).
- Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
- Initiate the enzymatic reaction by adding the substrate stock solution to all wells.
- Monitor the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
3. Data Analysis:
- Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
- Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7]
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical workflow for assessing enzyme cross-reactivity and a hypothetical signaling pathway that could be modulated by an isoquinoline-1,3(2H,4H)-dione derivative.
Caption: Workflow for assessing enzyme cross-reactivity.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
The isoquinoline-1,3(2H,4H)-dione scaffold is a versatile starting point for the development of potent and, in some cases, selective enzyme inhibitors. The available data on various derivatives suggest that compounds of this class can interact with a range of enzymes, including viral enzymes like RNase H and key regulators of the cell cycle such as CDK4.[4][5] To ascertain the specific cross-reactivity profile of this compound, rigorous experimental evaluation against a diverse panel of enzymes is necessary. The provided generic protocol offers a framework for such investigations, which are essential for advancing our understanding of the therapeutic potential and safety of this class of compounds.
References
- 1. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis B virus replication is blocked by a 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) inhibitor of the viral ribonuclease H activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Benchmarking 2-Methylisoquinoline-1,3(2H,4H)-dione: A Comparative Guide to its Potential Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for evaluating the potential antioxidant properties of 2-Methylisoquinoline-1,3(2H,4H)-dione. While direct experimental data on the antioxidant capacity of this specific compound is not currently available in peer-reviewed literature, this document outlines the standardized methodologies and comparative benchmarks necessary for its systematic investigation. The protocols detailed herein are designed to enable researchers to generate robust and comparable data against well-established antioxidant compounds such as Trolox and Ascorbic Acid. This guide covers essential in vitro chemical assays, cell-based assays, and the underlying signaling pathways relevant to antioxidant activity.
Introduction
The isoquinoline scaffold is a core structure in many biologically active compounds.[1] While various derivatives of isoquinoline have been investigated for a range of pharmacological activities, including potential antioxidant effects, this compound remains uncharacterized in this regard.[2][3] The potential for related structures, such as 2-hydroxyisoquinoline-1,3(2H,4H)-dione, to possess antioxidant properties suggests that an investigation into the 2-methyl derivative is warranted.[4] This guide serves as a foundational resource for researchers seeking to benchmark the antioxidant potential of this compound.
Recommended Antioxidant Benchmarks
For a thorough and meaningful comparison, it is recommended to benchmark this compound against the following widely accepted antioxidant standards:
-
Trolox: A water-soluble analog of vitamin E, commonly used as a reference standard in antioxidant capacity assays.
-
Ascorbic Acid (Vitamin C): A potent, naturally occurring antioxidant that serves as a benchmark for radical scavenging activity.
-
N-acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione, often used in cell-based antioxidant studies.
In Vitro Antioxidant Capacity Assays
To determine the direct radical-scavenging ability of this compound, the following in vitro assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow which is measured spectrophotometrically.[5]
| Compound | IC₅₀ (µg/mL) ± SD |
| This compound | To Be Determined |
| Trolox | 4.5 ± 0.2 |
| Ascorbic Acid | 3.8 ± 0.3 |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of the test compound, Trolox, and Ascorbic Acid in a suitable solvent (e.g., DMSO, methanol).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound and standards.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of scavenging against the concentration of the compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•⁺), leading to a decrease in its characteristic blue-green color.[6]
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) |
| This compound | To Be Determined |
| Trolox | 1.00 (by definition) |
| Ascorbic Acid | 1.05 |
TEAC is a measure of the antioxidant capacity of a substance relative to Trolox.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ solution.
-
Dilute the ABTS•⁺ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound and standards.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
-
Measurement:
-
After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of ABTS•⁺ and plot a standard curve using Trolox.
-
Express the antioxidant capacity of the test compound as Trolox Equivalents (TEAC).
-
Cell-Based Antioxidant Activity
Cell-based assays provide a more biologically relevant measure of antioxidant activity by considering factors such as cell uptake, metabolism, and localization.[7]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cultured cells.[7][8]
| Compound | CAA Value (µmol of Quercetin Equivalents / 100 µmol of compound) |
| This compound | To Be Determined |
| Quercetin | 100 (by definition) |
| N-acetylcysteine (NAC) | To Be Determined |
-
Cell Culture:
-
Plate human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom plate and culture until confluent.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with the test compound or standard (Quercetin, NAC) and 25 µM DCFH-DA for 1 hour.
-
Wash the cells to remove the extracellular compound and probe.
-
Add 600 µM AAPH (a peroxyl radical generator) to the cells.
-
-
Measurement:
-
Immediately measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Calculation:
-
Calculate the area under the curve for the fluorescence kinetics.
-
Determine the CAA value by comparing the protective effect of the test compound to that of Quercetin.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for In Vitro and Cell-Based Antioxidant Assays.
Nrf2-Keap1 Antioxidant Response Pathway
Many antioxidant compounds exert their effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system. The Nrf2-Keap1 pathway is a key regulator of this response.[9][10]
Caption: The Nrf2-Keap1 Antioxidant Signaling Pathway.
Conclusion
While the antioxidant potential of this compound is yet to be experimentally determined, this guide provides the necessary framework for a comprehensive and standardized evaluation. By employing the detailed protocols for DPPH, ABTS, and CAA assays and comparing the results against established antioxidants like Trolox and Ascorbic Acid, researchers can effectively benchmark its activity. Furthermore, understanding the potential modulation of key cellular pathways, such as the Nrf2-Keap1 system, will provide deeper insights into its mechanism of action. The data generated using these methodologies will be crucial for determining the viability of this compound as a novel antioxidant for further development.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buy 2-hydroxyisoquinoline-1,3(2H,4H)-dione | 6890-08-0 [smolecule.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 10. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
A Head-to-Head Comparison of Analytical Techniques for the Characterization of Isoquinoline-1,3-diones
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method
The robust characterization of isoquinoline-1,3-diones, a scaffold of significant interest in medicinal chemistry, is paramount for advancing drug discovery and development. The selection of appropriate analytical techniques is a critical decision that impacts the accuracy, efficiency, and depth of structural elucidation and purity assessment. This guide provides a head-to-head comparison of the most commonly employed analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography—supported by experimental data and detailed protocols for the analysis of isoquinoline-1,3-dione derivatives.
At a Glance: Key Performance Metrics of Analytical Techniques
To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics for each analytical technique in the context of isoquinoline-1,3-dione characterization.
| Technique | Parameter | Typical Values for Isoquinoline-1,3-diones | Key Advantages | Limitations |
| ¹H & ¹³C NMR | Chemical Shift (δ) | ¹H: 6.5-11.1 ppm; ¹³C: 106-162 ppm[1] | Provides detailed structural information, including atom connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity, requires higher sample concentration. Complex spectra for some derivatives. |
| Coupling Constant (J) | 7.3-8.8 Hz for aromatic protons[1] | |||
| Mass Spectrometry | Mass Accuracy | < 5 ppm (with HRMS like ESI-TOF)[2] | High sensitivity, excellent for molecular weight determination and formula confirmation. | Provides limited structural information on its own (fragmentation can help). Isomers can be difficult to distinguish. |
| Resolution | > 10,000 (for HRMS) | |||
| HPLC | Retention Time (tʀ) | Dependent on column, mobile phase, and specific analyte (e.g., 4.5-10.3 min)[2] | Excellent for separation of mixtures and purity assessment. Can be coupled with MS for enhanced characterization. | Requires reference standards for absolute identification. Method development can be time-consuming. |
| Limit of Detection (LOD) | ng/mL to µg/mL range | |||
| X-ray Crystallography | Resolution | < 2.0 Å | Unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry. | Requires a single, high-quality crystal. Not suitable for amorphous solids or liquids. |
| R-factor | < 0.1 |
In-Depth Analysis of Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of isoquinoline-1,3-dione derivatives in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus, allowing for the piecing together of the molecular framework.
Typical ¹H and ¹³C NMR Data for a Substituted Isoquinoline-1,3-dione:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 11.1 (br s) | Broad Singlet | - | N-H[1] |
| 8.15 | Doublet | 7.8 | Aromatic H[1] | |
| 7.65 | Triplet | 7.6 | Aromatic H[1] | |
| 7.50 | Doublet | 8.3 | Aromatic H[1] | |
| 7.35 | Triplet | 7.6 | Aromatic H[1] | |
| 7.15 | Doublet | 7.3 | Aromatic H[1] | |
| 6.50 | Doublet | 7.3 | Aromatic H[1] | |
| ¹³C | 161.9 | - | - | C=O[1] |
| 138.2 | - | - | Aromatic C[1] | |
| 132.4 | - | - | Aromatic C[1] | |
| 127.8 | - | - | Aromatic C[1] | |
| 127.1 | - | - | Aromatic C[1] | |
| 126.5 | - | - | Aromatic C[1] | |
| 125.9 | - | - | Aromatic C[1] | |
| 125.1 | - | - | Aromatic C[1] | |
| 106.2 | - | - | Aromatic C[1] |
Mass Spectrometry (MS): Unveiling Molecular Weight and Formula
Mass spectrometry is a highly sensitive technique that provides the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, enabling the confident assignment of elemental composition.
Common MS Techniques and Findings for Isoquinoline-1,3-diones:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. Often coupled with Time-of-Flight (TOF) analyzers for high-resolution measurements.[2]
-
Electron Ionization (EI): A harder ionization technique that can lead to extensive fragmentation, providing valuable structural information.[3]
Example HRMS Data:
For a derivative with the formula C₂₁H₂₀N₂O₅, the calculated mass [M+Na]⁺ is 403.1264, with an experimentally found value of 403.1259, demonstrating high accuracy.[2]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Separation
HPLC is a cornerstone technique for separating components of a mixture, making it invaluable for assessing the purity of synthesized isoquinoline-1,3-diones and for isolating specific compounds. When coupled with a Diode Array Detector (DAD), it can provide UV-Vis spectra of the separated components, and when coupled with a mass spectrometer (LC-MS), it offers both separation and mass identification.[4]
Typical HPLC Parameters for Isoquinoline-1,3-dione Analysis:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm)[4] |
| Mobile Phase | Gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid.[4][5] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 254 nm[2] |
X-ray Crystallography: The Definitive 3D Structure
For isoquinoline-1,3-diones that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms, including absolute stereochemistry. For example, the crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione has been determined, revealing detailed conformational features.[6][7][8]
Experimental Workflow and Protocols
The characterization of a novel isoquinoline-1,3-dione typically follows a logical progression of analytical techniques.
Caption: A typical experimental workflow for the synthesis and characterization of isoquinoline-1,3-diones.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity and, if necessary, isolate the target isoquinoline-1,3-dione.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]
-
Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]
-
Set the column temperature to 25 °C.
-
The mobile phase can consist of A: 0.1% formic acid in water and B: acetonitrile.
-
Employ a gradient elution, for example, starting with 20% B, increasing to 80% B over 14 minutes.[4]
-
Set the flow rate to 1.0 mL/min.[2]
-
Monitor the elution at a wavelength of 254 nm.[2]
-
Inject 10 µL of the sample solution.[4]
-
Analyze the resulting chromatogram for peak purity and retention time.
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass and confirm the elemental composition of the isoquinoline-1,3-dione.
-
Instrumentation: An ESI-TOF mass spectrometer.
-
Procedure:
-
Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a solvent compatible with ESI (e.g., methanol or acetonitrile).
-
Infuse the sample solution directly into the ESI source or analyze the eluent from an LC-MS system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Process the data to obtain the monoisotopic mass and compare it with the theoretical mass calculated for the expected molecular formula.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure of the isoquinoline-1,3-dione.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Procedure:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used, and a larger number of scans (e.g., 1024 or more) will be required.
-
Process the spectra (Fourier transform, phasing, and baseline correction).
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]
-
Analyze the chemical shifts, coupling constants, and integration to assign the structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.
-
4. X-ray Crystallography
-
Objective: To obtain the definitive three-dimensional structure of the isoquinoline-1,3-dione in the solid state.
-
Procedure:
-
Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[7]
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1H-Benz[de]isoquinoline-1,3(2H)-dione [webbook.nist.gov]
- 4. scielo.br [scielo.br]
- 5. Separation of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-hydroxy-2-(3-methoxypropyl)-5-[(4-nitrophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Crystal structure of 2-(1,3-dioxoindan-2-yl)iso-quinoline-1,3,4-trione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal Procedures for 2-Methylisoquinoline-1,3(2H,4H)-dione
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methylisoquinoline-1,3(2H,4H)-dione (CAS No. 4494-53-5) was not found in the available search results. The following disposal procedures are based on general best practices for handling hazardous organic chemicals and information from SDS of structurally similar compounds. Researchers, scientists, and drug development professionals must consult the official SDS for this specific compound and adhere to all applicable local, state, and federal regulations before handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2]
In all cases of exposure, seek immediate medical attention and have the product container or label at hand.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Properly label a dedicated, sealed container for waste this compound. The container should be clearly marked with the chemical name and associated hazards.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Transfer the waste chemical into the designated container using appropriate tools (e.g., chemical-resistant spatula for solids, funnel for liquids if in solution).
-
Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
-
Spill Management:
-
Final Disposal:
-
Dispose of the waste container through a licensed hazardous waste disposal company.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[1]
-
Quantitative Data from Safety Data Sheets
The following table illustrates the type of quantitative data that would be found in a specific Safety Data Sheet for this compound. This information is crucial for a full risk assessment and should be obtained from the official SDS.
| Data Point | Typical Information Provided in an SDS |
| LD50 (Oral) | The lethal dose for 50% of a test population (e.g., in mg/kg), indicating acute oral toxicity. |
| LD50 (Dermal) | The lethal dose for 50% of a test population through skin contact (e.g., in mg/kg). |
| LC50 (Inhalation) | The lethal concentration for 50% of a test population through inhalation (e.g., in ppm or mg/L). |
| Permissible Exposure Limit (PEL) | The maximum concentration of a substance in the air to which a worker can be exposed over a workday. |
| Boiling/Melting Point | Physical properties that can inform handling and storage conditions. |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined below. This diagram illustrates the decision-making process from initial handling to final disposal, emphasizing safety and regulatory compliance.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-Methylisoquinoline-1,3(2H,4H)-dione
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methylisoquinoline-1,3(2H,4H)-dione was publicly available at the time of this writing. The following guidance is based on the known hazards of the parent compound, isoquinoline, and the related isoquinoline-1,3(2H,4H)-dione. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, this compound should be considered as potentially harmful if swallowed, a skin and eye irritant, and a possible respiratory tract irritant.[1] Isoquinoline derivatives are known to be biologically active, warranting careful handling to avoid exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or damage from splashes or airborne particles. |
| Hand Protection | Nitrile rubber gloves. | To prevent skin contact and irritation. Inspect gloves for any tears or holes before use. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary for operations with a high potential for dust or aerosol generation. | To prevent respiratory tract irritation from inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
2.1 Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]
-
Keep the container tightly closed when not in use.[2]
-
Store in a locked cabinet or an area with restricted access.
2.2 Weighing and Preparation:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
2.3 Experimental Use:
-
Handle the compound in a well-ventilated laboratory, preferably within a fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the area where the compound is handled.
-
Wash hands thoroughly after handling.[2]
2.4 Spill and Leak Procedures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Table 1.
-
For small spills, carefully sweep up the solid material, trying to avoid dust generation, and place it into a sealed, labeled container for disposal.
-
For larger spills, follow your institution's emergency procedures.
Disposal Plan
-
All waste containing this compound, including contaminated PPE and experimental materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Visual Safety Guides
The following diagrams illustrate the key safety workflows and principles for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing exposure to hazardous chemicals.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
